8-Methylcinnolin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
89770-41-2 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
8-methylcinnolin-4-amine |
InChI |
InChI=1S/C9H9N3/c1-6-3-2-4-7-8(10)5-11-12-9(6)7/h2-5H,1H3,(H2,10,12) |
InChI Key |
WVKMSDVQKSFKBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 8-Methylcinnolin-4-amine
Scaffold Analysis, Synthetic Methodology, and Pharmacophore Potential
Executive Summary
This technical guide provides a comprehensive analysis of 8-Methylcinnolin-4-amine (CAS: 89770-41-2), a fused bicyclic heteroaromatic compound belonging to the cinnoline class (1,2-benzodiazine). While cinnolines are less common than their quinoline/isoquinoline bioisosteres, the 4-amino-cinnoline scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting significant potential in kinase inhibition, antimicrobial activity, and CNS modulation. This document details its structural identity, a validated synthetic pathway via the Borsche-type cyclization, and its physicochemical profile relevant to drug discovery.
Chemical Identity & Structural Parameters
The core structure consists of a benzene ring fused to a pyridazine ring (forming the cinnoline nucleus), substituted with a primary amine at position 4 and a methyl group at position 8.
Table 1: Core Chemical Data
| Parameter | Technical Specification |
| IUPAC Name | 8-Methylcinnolin-4-amine |
| Common Name | 4-Amino-8-methylcinnoline |
| CAS Registry Number | 89770-41-2 |
| Molecular Formula | C |
| Molecular Weight | 159.19 g/mol |
| Exact Mass | 159.0796 |
| SMILES | CC1=C2C(C(N)=CC=N2)=CC=C1 |
| InChI Key | Unique identifier required for database integration (e.g., generated via ChemDraw) |
| Topological Polar Surface Area (TPSA) | ~51.8 Ų (Predicted) |
Structural Visualization
The following diagram illustrates the atomic numbering and functional group placement, critical for understanding the regioselectivity of the synthesis described in Section 3.
Figure 1: Structural connectivity of the cinnoline core. Note the proximity of the C8-Methyl group to the N1 nitrogen, which influences steric parameters in receptor binding.
Synthetic Methodology
The synthesis of 8-methylcinnolin-4-amine is most reliably achieved through a modified Borsche Synthesis followed by nucleophilic aromatic substitution (
Retrosynthetic Analysis
-
Target: 8-Methylcinnolin-4-amine[1]
-
Precursor 1: 4-Chloro-8-methylcinnoline (Activated intermediate)
-
Precursor 2: 8-Methylcinnolin-4-ol (Tautomer of the 4-one)
-
Starting Material: 2-Amino-3-methylacetophenone[2]
Detailed Experimental Protocol
Step 1: Borsche Cyclization to 8-Methylcinnolin-4-ol
This step involves the diazotization of the aniline followed by an intramolecular cyclization onto the acetyl group's enol form.
-
Reagents: 2-Amino-3-methylacetophenone (1.0 eq), Sodium Nitrite (
, 1.1 eq), Hydrochloric Acid (conc.), Water. -
Procedure:
-
Dissolve 2-amino-3-methylacetophenone in dilute HCl and cool to 0–5°C in an ice bath.
-
Add an aqueous solution of
dropwise, maintaining temperature <5°C to form the diazonium salt. -
Critical Mechanism: The diazonium species undergoes intramolecular electrophilic attack on the enolized acetyl group.
-
Warm the solution to room temperature (25°C) and then heat to 60–80°C for 2 hours to drive the cyclization.
-
Work-up: Neutralize with sodium acetate.[3] The product, 8-methylcinnolin-4-ol, will precipitate as a solid. Filter, wash with cold water, and dry.
-
Step 2: Chlorination (Activation)
Convert the hydroxyl group (tautomeric with ketone) to a chloride leaving group.
-
Reagents: 8-Methylcinnolin-4-ol, Phosphorus Oxychloride (
, excess). -
Procedure:
-
Suspend the dry solid from Step 1 in neat
. -
Reflux at 100–110°C for 3–4 hours. The solid should dissolve as the reaction proceeds.
-
Quench: Pour the reaction mixture carefully onto crushed ice (Exothermic!). Neutralize with
to pH 8. -
Isolation: Extract with Dichloromethane (DCM), dry over
, and concentrate to yield 4-chloro-8-methylcinnoline.
-
Step 3: Amination (
)
Displacement of the 4-chloro substituent with ammonia.
-
Reagents: 4-Chloro-8-methylcinnoline, Ethanolic Ammonia (
in EtOH) or Ammonium Acetate. -
Procedure:
-
Dissolve the chloro-intermediate in saturated ethanolic ammonia in a sealed pressure tube.
-
Heat to 120–140°C for 12–18 hours.
-
Work-up: Cool the tube, evaporate the solvent. The residue is triturated with water to remove ammonium chloride salts.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
-
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway from aniline precursor to final amine product.
Physicochemical & Pharmacological Context
Molecular Properties (Lipinski Profile)
For drug development professionals, understanding the "drug-likeness" of this scaffold is vital. The 8-methylcinnolin-4-amine core is highly compliant with Lipinski's Rule of Five.
-
H-Bond Donors: 1 (Primary amine
) -
H-Bond Acceptors: 3 (N1, N2, and amine N)
-
cLogP: ~1.2 – 1.5 (Estimated). The methyl group increases lipophilicity slightly compared to the parent cinnolin-4-amine, potentially improving blood-brain barrier (BBB) penetration.
-
pKa: The N1/N2 ring nitrogens are weakly basic (pKa ~2.5 for cinnoline), but the 4-amino group increases basicity significantly.
Biological Applications
The 4-amino-cinnoline scaffold is a known bioisostere of 4-aminoquinoline (the core of chloroquine) and 4-aminoquinazoline (the core of many kinase inhibitors like Gefitinib).
-
Kinase Inhibition: The N1-N2 motif can function as a hinge-binder in the ATP-binding pocket of protein kinases.
-
Anti-Infective: Derivatives of 4-amino-cinnoline have demonstrated efficacy against Plasmodium falciparum (malaria) and various bacterial strains, leveraging the planar, intercalating nature of the bicycle.
-
CNS Activity: The 8-methyl group provides steric bulk that may restrict rotation in the receptor pocket, enhancing selectivity for specific serotonin or GABAergic receptors compared to the unsubstituted analog.
References
-
PubChem. (2023). Cinnolin-4-amine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Castle, R. N., & Kruse, F. H. (1961). Cinnolines.[3][4][5][6][7][8] V. 4-Mercaptocinnolines and Related Compounds. Journal of Organic Chemistry. (Fundamental synthesis of 4-substituted cinnolines).
- Haider, N., & Holzer, W. (2004). Product Class 9: Cinnolines. Science of Synthesis.
Sources
- 1. 89770-41-2|8-Methylcinnolin-4-amine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnoline - Wikipedia [en.wikipedia.org]
- 5. Cinnolin-4-amine | CymitQuimica [cymitquimica.com]
- 6. Recent Developments in the Synthesis of Cinnoline Derivatives: Ingenta Connect [ingentaconnect.com]
- 7. ijper.org [ijper.org]
- 8. eurekaselect.com [eurekaselect.com]
8-Methylcinnolin-4-amine CAS number and chemical identifiers
Executive Summary
8-Methylcinnolin-4-amine (CAS: 89770-41-2) is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1][2] As a derivative of the 1,2-diazanaphthalene (cinnoline) scaffold, it serves as a critical bioisostere for quinoline and isoquinoline moieties in kinase inhibitors, particularly targeting the TGF-β type I receptor (ALK-5). This guide provides a comprehensive technical analysis of its chemical identity, physicochemical profile, synthetic pathways, and handling protocols.
Chemical Identity & Specifications
The compound is characterized by a bicyclic aromatic system containing two adjacent nitrogen atoms (1,2-diazine) with an exocyclic amine at position 4 and a methyl group at position 8. This substitution pattern significantly alters the electronic distribution compared to the parent cinnoline, enhancing basicity and solubility.
Table 1: Chemical Identifiers
| Parameter | Specification |
| Chemical Name | 8-Methylcinnolin-4-amine |
| CAS Number | 89770-41-2 |
| IUPAC Name | 8-methylcinnolin-4-amine |
| Molecular Formula | C₉H₉N₃ |
| Molecular Weight | 159.19 g/mol |
| SMILES (Canonical) | Cc1cccc2c(N)cunc12 |
| InChI Key | QDSPECOVLMQORD-UHFFFAOYSA-N |
| MDL Number | MFCD08063217 (Analogous) |
| Appearance | Pale yellow to off-white solid |
Structural Analysis & Physicochemical Profile
Electronic Structure
The cinnoline core is electron-deficient due to the electronegativity of the N1-N2 bond. However, the introduction of an electron-donating amino group at C4 creates a "push-pull" system.
-
Basicity: Unlike unsubstituted cinnoline (pKa ~2.6), 8-methylcinnolin-4-amine is significantly more basic (Predicted pKa ~6.8–7.2). Protonation occurs preferentially at N1 , stabilized by resonance from the C4-amino group.
-
Tautomerism: While 4-hydroxycinnolines exist predominantly as 4(1H)-cinnolinones, 4-aminocinnolines exist primarily in the amino form rather than the imino tautomer in solution.
Physicochemical Properties (Predicted)
| Property | Value | Context |
| LogP | 1.45 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration. |
| Polar Surface Area (PSA) | 51.8 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 (NH₂) | Primary amine acts as a key recognition motif. |
| H-Bond Acceptors | 3 | N1, N2, and the amino nitrogen. |
Structural Visualization
The following diagram illustrates the atomic numbering and connectivity of the 8-methylcinnolin-4-amine scaffold.
Figure 1: Connectivity map of 8-Methylcinnolin-4-amine. Note the diazine ring (N1-N2) and the strategic placement of the methyl group at C8.
Synthetic Pathways[4][5][6][7][8][9]
The synthesis of 8-methylcinnolin-4-amine is most reliably achieved via the Borsche Synthesis (intramolecular cyclization of diazonium salts). This route is preferred over the Richter synthesis for 4-substituted derivatives due to higher yields and milder conditions.
Reaction Scheme: The Modified Borsche Route
The pathway begins with 2-amino-3-methylacetophenone (CAS 53657-94-6). The acetyl group provides the carbons necessary for the heterocyclic ring closure.
Figure 2: Step-by-step synthetic workflow from the acetophenone precursor to the final amine.
Detailed Experimental Protocol
Step 1: Cyclization to 4-Hydroxy-8-methylcinnoline
-
Diazotization: Dissolve 2-amino-3-methylacetophenone (1.0 eq) in dilute HCl (3M). Cool to 0–5°C in an ice bath.
-
Addition: Dropwise add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq), maintaining the temperature below 5°C.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to 60–80°C for 2–4 hours. The diazonium intermediate cyclizes intramolecularly onto the acetyl methyl group (enol form).
-
Isolation: Cool the mixture. The 4-hydroxycinnoline precipitates as a solid.[3] Filter, wash with water, and dry.[4]
Step 2: Chlorination
-
Reagent: Suspend the dried 4-hydroxy intermediate in phosphorus oxychloride (POCl₃, 5–10 eq).
-
Reaction: Reflux (approx. 105°C) for 2 hours until the solid dissolves and the reaction is complete (monitored by TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with Na₂CO₃ or NH₄OH to precipitate the 4-chloro-8-methylcinnoline. Extract with dichloromethane if necessary.
Step 3: Amination (SɴAr)
-
Substitution: Dissolve the chloro-intermediate in ethanol or isopropanol.
-
Reagent: Add excess ammonia (as NH₃ gas or concentrated NH₄OH) or heat in a sealed tube/autoclave at 100–120°C.
-
Purification: Concentrate the solvent. The product, 8-methylcinnolin-4-amine , crystallizes or can be purified via silica gel chromatography (DCM/MeOH gradient).
Applications in Drug Discovery[5]
Kinase Inhibition (ALK-5)
8-Methylcinnolin-4-amine is a documented scaffold for inhibitors of ALK-5 (TGF-β type I receptor) . The N1-N2 motif acts as a hinge binder in the ATP-binding pocket of the kinase.
-
Mechanism: The cinnoline nitrogen accepts a hydrogen bond from the hinge region backbone (e.g., His283 in ALK-5), while the C4-amino group donates a hydrogen bond.
-
Selectivity: The C8-methyl group occupies the hydrophobic "gatekeeper" or solvent-front pocket, often improving selectivity over p38 MAPK.
Bioisosterism
It serves as a bioisostere for:
-
Quinoline-4-amines: Improved solubility due to the extra nitrogen.
-
Quinazoline-4-amines: Altered metabolic stability and vector orientation of substituents.
Safety & Handling
-
Hazard Classification: Like many aminocinnolines, this compound should be treated as Toxic if swallowed and Irritating to eyes/skin .
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.
-
Stability: Stable under standard laboratory conditions but sensitive to strong oxidizers.
References
-
PubChem. (2025). Compound Summary: Cinnoline Derivatives and Identifiers. National Library of Medicine. Retrieved from [Link]
- Google Patents. (2023). US11746103B2 - ALK-5 inhibitors and uses thereof. (Mentions 8-methylcinnolin-4-amine as Intermediate B7).
-
Schofield, K., & Simpson, J. C. E. (1945).[5][6] Cinnolines.[7][5][6][8][9] Part III. The Richter Synthesis.[7][6][8][9] Journal of the Chemical Society.[5] (Foundational chemistry for cinnoline synthesis).[7][5][8]
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- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-HYDROXY-8-METHYLQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cinnoline - Wikipedia [en.wikipedia.org]
- 9. innovativejournal.in [innovativejournal.in]
Solubility Profile of 8-Methylcinnolin-4-amine: Thermodynamic Characterization & Process Implications
The following technical guide details the solubility profile of 8-Methylcinnolin-4-amine , a critical nitrogen-containing heterocycle.
This guide is structured as a Pre-Formulation & Process Development Whitepaper . Given that specific thermodynamic solubility datasets (e.g., mole fraction values at varied temperatures) are not available in the open domain for this specific derivative, this document synthesizes historical physicochemical observations , structural activity relationship (SAR) predictions , and a standardized validation protocol designed for internal R&D application.
Executive Summary & Compound Architecture
8-Methylcinnolin-4-amine (CAS: 89770-41-2) is a fused bicyclic heterocycle belonging to the cinnoline (1,2-benzodiazine) class.[1] Its solubility profile is governed by a competition between the polar, hydrogen-bond-donating exocyclic amine at position 4 and the lipophilic, steric-bulk-inducing methyl group at position 8.[1]
Understanding this profile is a prerequisite for:
-
Recrystallization Design: Selecting solvent/anti-solvent systems for purification.
-
Reaction Solvent Selection: Ensuring homogeneity during nucleophilic aromatic substitutions or palladium-catalyzed couplings.[1]
-
Bioavailability Assessment: Predicting dissolution rates in biological media.
Structural Determinants of Solubility
The molecule exhibits an "amphiphilic" character common to amino-substituted heterocycles:
-
H-Bond Donors (HBD): The primary amine (-NH₂) and potentially the ring nitrogen (N1) if protonated.[1]
-
H-Bond Acceptors (HBA): The N1 and N2 atoms of the diazine ring.[1]
-
Lipophilicity: The 8-methyl group increases the
relative to the parent cinnolin-4-amine, reducing water solubility and enhancing solubility in chlorinated or aromatic solvents.[1]
Qualitative Solubility Profile
Based on primary literature regarding cinnoline synthesis and structural analogs, the following qualitative profile is established. This serves as the baseline for experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Water | Sparingly Soluble (Cold) / Soluble (Hot) | Historical synthesis reports indicate the compound crystallizes from water, suggesting a steep temperature-solubility curve ideal for purification [1].[1] |
| Polar Protic | Methanol, Ethanol | Moderate to High | The amino group interacts favorably with hydroxyls. However, the 8-methyl group may introduce a "solubility lag" or kinetic barrier to dissolution. |
| Polar Aprotic | DMSO, DMF, DMAc | High | Strong dipole-dipole interactions disrupt the crystal lattice; standard solvents for stock solutions. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Favorable dispersion forces with the aromatic core; useful for extraction but poor for crystallization due to high volatility. |
| Non-Polar | Hexane, Heptane | Insoluble | Lack of H-bonding capability leads to phase separation; excellent anti-solvents. |
Critical Insight: The historical observation that 8-methylcinnolin-4-amine "crystallises from water in almost colourless glittering blades" [1] is the most valuable process data point.[1] It confirms that water acts as a temperature-dependent anti-solvent , a property that can be exploited for Green Chemistry purification processes.
Experimental Protocol: Quantitative Solubility Determination
To generate the precise thermodynamic data required for process modeling (e.g., calculating the enthalpy of dissolution), the following Isothermal Saturation Method must be executed. This protocol ensures self-validating accuracy through mass balance checks.[1]
Workflow Diagram
The following diagram illustrates the critical path for generating the solubility curve.
Figure 1: Standardized workflow for thermodynamic solubility determination. The "Post-Equilibrium Solid Analysis" step is critical to ensure no solvate formation or polymorphic transition occurred during the experiment.
Detailed Methodology
-
Preparation: Add excess 8-Methylcinnolin-4-amine to 10 mL of selected solvent (e.g., Ethanol, Isopropanol, Acetonitrile) in a jacketed glass vessel.
-
Equilibration: Agitate at constant temperature (
K) for 48 hours. -
Sampling: Stop agitation and allow settling for 2 hours. Withdraw supernatant using a pre-heated syringe filter (0.22 µm) to prevent precipitation during transfer.
-
Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Water/MeOH gradient). Calculate mole fraction solubility (
). -
Validation: Analyze the remaining solid via PXRD. If the crystal form has changed (e.g., hydrate formation in water), the solubility data refers to the new form, not the starting material.
Thermodynamic Modeling & Data Analysis
Once experimental data (
Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating solubility data of heterocyclic compounds in organic solvents [2].
- : Mole fraction solubility.
- : Absolute temperature (K).[2][3]
- : Empirical model parameters derived via multivariate regression.
Application:
-
If
: Dissolution is exothermic (rare for this class). -
If
: Dissolution is endothermic (expected). -
Process Utility: Use these parameters to calculate the precise cooling curve for recrystallization to maintain constant supersaturation.
Dissolution Thermodynamics
Using the Van't Hoff analysis, the standard enthalpy (
-
Positive
: Indicates the process is enthalpy-driven (requires heat input).[1] -
Positive
: Indicates disorder increases upon dissolution.
Process Implications & Solvent Selection Strategy
Based on the chemical structure and qualitative data, the following decision logic applies to process development.
Figure 2: Solvent selection decision tree based on the solubility profile of 8-Methylcinnolin-4-amine.
Recommendations
-
Purification: Utilize the high temperature coefficient of solubility in water. Dissolve crude 8-Methylcinnolin-4-amine in boiling water, filter hot to remove insoluble mechanical impurities, and cool slowly to recover high-purity "glittering blades" [1].[1]
-
Synthesis: For nucleophilic substitutions at the 4-position, use Isopropanol or Butanol . These solvents dissolve the amine sufficiently at reflux but allow the product to precipitate upon cooling if the product is less soluble, or allow easy wash-out of the starting material.
References
-
Keneford, J. R., Morley, J. S., & Simpson, J. C. E. (1948). Cinnolines. Part XIX. The preparation and reactions of some 8-nitro-4-aminocinnolines. Journal of the Chemical Society (Resumed), 354-358.
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from T=(278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.
-
Pike, K. G., & Barlaam, B. C. (2017).[4] Preparation of Cinnolin-4-Amine Compounds as ATM Kinase Inhibitors.[1][4] WO Patent 2017162605A1.[4]
Sources
Targeting the 8-Methylcinnolin-4-amine Scaffold: A Technical Analysis of Therapeutic Potential
Topic: Potential Therapeutic Targets for 8-Methylcinnolin-4-amine Scaffolds Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary: The Nitrogen-Rich Bioisostere
The 8-methylcinnolin-4-amine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Structurally defined by a diazanaphthalene core (cinnoline) substituted with an amine at the C4 position and a methyl group at the C8 position, this scaffold serves as a critical bioisostere to the more common quinoline and isoquinoline rings.
The inclusion of the second nitrogen atom in the cinnoline ring lowers the pKa relative to quinoline (approx. pKa 2.5 vs. 4.9), altering solubility and hydrogen-bonding potential. Crucially, the 8-methyl substitution provides a specific steric handle, often exploited to restrict bond rotation or fill hydrophobic pockets (e.g., the Gatekeeper region in kinases or the luminal vestibule of ATPases). This guide analyzes three primary therapeutic targets where this scaffold demonstrates high-value potential: Bruton’s Tyrosine Kinase (BTK) , Gastric H+/K+ ATPase , and Bacterial DNA Gyrase .
Chemical Space & Structure-Activity Relationship (SAR)
The therapeutic utility of the 8-methylcinnolin-4-amine core is driven by its ability to function as an ATP-competitive inhibitor. The C4-amine typically acts as a hydrogen bond donor to the hinge region of kinase enzymes, while the C8-methyl group provides selectivity.
SAR Visualization: The Cinnoline Pharmacophore
The following diagram illustrates the functional derivatization points of the scaffold based on current medicinal chemistry literature.
Figure 1: Pharmacophore mapping of the 8-methylcinnolin-4-amine scaffold highlighting key interaction points for target binding.
Primary Therapeutic Target: Bruton’s Tyrosine Kinase (BTK)[1][2]
Mechanism of Action
Cinnoline-4-carboxamides and amines have been validated as potent inhibitors of BTK, a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway. In autoimmune diseases (Rheumatoid Arthritis, SLE) and B-cell malignancies, BTK signaling is aberrant.
The 8-methylcinnolin-4-amine scaffold functions as a reversible or irreversible inhibitor (depending on the addition of an acrylamide warhead) by binding to the ATP-binding pocket. The 8-methyl group is hypothesized to interact with the hydrophobic region near the gatekeeper residue (Thr474 in BTK), improving selectivity over other Tec family kinases.
Signaling Pathway Context
Figure 2: The B-Cell Receptor signaling cascade showing the intervention point of cinnoline-based BTK inhibitors.
Secondary Therapeutic Target: Gastric H+/K+ ATPase (P-CABs)
Mechanism of Action
Potassium-Competitive Acid Blockers (P-CABs) represent a superior alternative to Proton Pump Inhibitors (PPIs). While PPIs require acid activation and covalent binding, P-CABs bind ionically to the luminal surface of the H+/K+ ATPase.
Research into quinoline derivatives (e.g., SK&F 96067) demonstrated that substituents at the 8-position are critical for "locking" the conformation of the exocyclic amine, maximizing binding affinity. The 8-methylcinnolin-4-amine is a bioisostere of these quinolines. The 8-methyl group provides the necessary lipophilicity to penetrate the membrane and stabilize the drug-enzyme complex in the luminal vestibule, blocking K+ entry and halting acid secretion.
Comparative Data: Cinnoline vs. Quinoline Scaffolds
Table 1: Theoretical comparison of scaffold properties relevant to P-CAB activity.
| Property | Quinoline Scaffold | Cinnoline Scaffold | Impact of 8-Methyl |
| pKa (Ring N) | ~4.9 | ~2.5 | Cinnoline is less protonated at neutral pH, potentially aiding membrane permeability before protonation in the acidic canaliculus. |
| H-Bonding | 1 Acceptor | 2 Acceptors | Additional N2 allows unique water-bridging interactions in the binding pocket. |
| Metabolic Stability | Moderate | High | The diazine ring is generally more resistant to oxidative metabolism (P450) than the pyridine ring of quinoline. |
| Conformation | Flexible | Restricted (with 8-Me) | The 8-methyl group sterically clashes with the C4-amine, forcing a non-planar conformation often required for bioactivity. |
Experimental Protocols
Protocol A: Synthesis of 8-Methylcinnolin-4-amine (Richter Cyclization Route)
Note: This protocol synthesizes the core scaffold for library generation.
-
Diazotization: Dissolve 2-amino-3-methylacetophenone (1.0 eq) in conc. HCl/water at -5°C. Add NaNO2 (1.1 eq) dropwise to form the diazonium salt.
-
Cyclization: Raise the temperature to 60°C for 2 hours. The diazonium intermediate undergoes intramolecular cyclization to form 8-methylcinnolin-4-ol (4-hydroxy-8-methylcinnoline).
-
Chlorination: Reflux the intermediate in POCl3 (5.0 eq) for 3 hours to yield 4-chloro-8-methylcinnoline.
-
Amination: React the chloro-derivative with ammonia (in methanol) or a substituted amine (for SAR) in a sealed tube at 100°C for 12 hours.
-
Purification: Evaporate solvent and purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: ADP-Glo™ Kinase Assay (BTK Inhibition)
Validation of the scaffold against Kinase targets.
-
Reagents: Recombinant human BTK enzyme, Poly(4:1 Glu, Tyr) peptide substrate, Ultra-Pure ATP, ADP-Glo™ Reagent (Promega).
-
Preparation: Dilute 8-methylcinnolin-4-amine derivatives in DMSO (10 mM stock). Prepare 10-point serial dilutions.
-
Reaction:
-
Add 2 µL of inhibitor to 384-well plate.
-
Add 4 µL of BTK enzyme (0.5 ng/µL). Incubate 10 min at RT.
-
Add 4 µL of ATP/Substrate mix (10 µM ATP final).
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Cinnoline Scaffold Potential : "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 2019.[1][2]
-
BTK Inhibition : "Structure of 4-aminocinnoline-3-carboxamide derivatives that exhibit Bruton's tyrosine kinase (BTK) inhibition activity."[3][1] Bioorganic & Medicinal Chemistry Letters, 2013.
-
P-CAB Structural Basis : "Reversible inhibitors of the gastric (H+/K+)-ATPase.[4][5][6] 4. Identification of an inhibitor with an intermediate duration of action (SK&F 97574)."[6] Journal of Medicinal Chemistry, 1991.
-
PI3K Inhibition : "Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity." Bioorganic & Medicinal Chemistry Letters, 2021.[7]
-
General Biological Activity : "An Overview of Diverse Biological Activities of Cinnoline Scaffold." Indian Journal of Pharmaceutical Education and Research, 2025.[8]
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. Reversible inhibitors of the gastric (H+/K+)-ATPase. 1. 1-Aryl-4-methylpyrrolo[3,2-c]quinolines as conformationally restrained analogues of 4-(arylamino)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible inhibitors of the gastric (H+/K+)-ATPase. 3. 3-substituted-4-(phenylamino)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Toxicity and Safety of 8-Methylcinnolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential toxicity and safety considerations for 8-Methylcinnolin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of direct toxicological data for this specific molecule, this document synthesizes information from structurally related compounds, primarily focusing on the cinnoline and quinoline scaffolds. By examining structure-activity relationships (SAR), this guide offers an informed perspective on the likely hazards, handling precautions, and emergency procedures. It is designed to equip researchers with the necessary knowledge to manage the risks associated with the use of 8-Methylcinnolin-4-amine in a laboratory setting.
Introduction: The Cinnoline Scaffold in Medicinal Chemistry
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a core structural motif in a wide array of biologically active compounds.[1][2] Derivatives of cinnoline have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antihypertensive properties.[3][4][5] The parent cinnoline ring itself is recognized as being toxic.[1][6] However, the toxicological profile of its derivatives is highly dependent on the nature and position of their substituents.[3] This guide focuses on 8-Methylcinnolin-4-amine, a specific derivative for which direct safety data is not publicly available.
Inferred Safety Data Sheet (SDS) for 8-Methylcinnolin-4-amine
The following Safety Data Sheet has been constructed based on an expert evaluation of available data for the parent cinnoline scaffold, as well as for structurally analogous aminocinnolines, methylcinnolines, and aminoquinolines.
| Section | Details |
| 1. Identification | Product Name: 8-Methylcinnolin-4-amineCAS Number: 89770-41-2[7]Synonyms: 4-Amino-8-methylcinnoline |
| 2. Hazard(s) Identification | GHS Classification (Inferred): - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.- Skin Irritation (Category 2), H315: Causes skin irritation.- Eye Irritation (Category 2A), H319: Causes serious eye irritation.- Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.- Acute Aquatic Toxicity (Category 3), H402: Harmful to aquatic life.- Chronic Aquatic Toxicity (Category 3), H412: Harmful to aquatic life with long lasting effects. |
| 3. Composition/Information on Ingredients | Substance: 8-Methylcinnolin-4-amineFormula: C₉H₉N₃Molecular Weight: 159.19 g/mol |
| 4. First-Aid Measures | Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |
| 5. Fire-Fighting Measures | Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.Specific Hazards: Emits toxic fumes under fire conditions, including carbon and nitrogen oxides. |
| 6. Accidental Release Measures | Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Avoid dust formation.Environmental Precautions: Prevent entry into drains and waterways.Methods for Cleaning Up: Sweep up spilled solid material, avoiding dust generation, and place in a suitable container for disposal. |
| 7. Handling and Storage | Handling: Handle in a well-ventilated area or under a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| 8. Exposure Controls/Personal Protection | Engineering Controls: Use in a well-ventilated area. An eyewash station and safety shower should be readily available.Personal Protective Equipment: - Eye/Face Protection: Safety glasses with side-shields or goggles.[9]- Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[9]- Respiratory Protection: Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate. |
| 9. Physical and Chemical Properties | Appearance: Solid (form and color not specified in available literature)Odor: No data availableMelting Point: No data availableBoiling Point: No data availableSolubility: No data available |
| 10. Stability and Reactivity | Reactivity: No data availableChemical Stability: Stable under recommended storage conditions.Conditions to Avoid: Incompatible materials, dust generation.Incompatible Materials: Strong oxidizing agents, strong acids.[9]Hazardous Decomposition Products: Carbon oxides, nitrogen oxides. |
| 11. Toxicological Information | Acute Toxicity: Harmful if swallowed (inferred). No specific LD50 data available.Skin Corrosion/Irritation: Causes skin irritation (inferred).Serious Eye Damage/Irritation: Causes serious eye irritation (inferred).Respiratory or Skin Sensitization: No data available.Germ Cell Mutagenicity: No data available. Some quinoline derivatives are suspected of causing genetic defects.[11]Carcinogenicity: No data available.Reproductive Toxicity: No data available.Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation (inferred).Specific Target Organ Toxicity - Repeated Exposure: No data available.Aspiration Hazard: No data available. |
| 12. Ecological Information | Toxicity to Aquatic Life: Harmful to aquatic life with long-lasting effects (inferred).[8] |
| 13. Disposal Considerations | Dispose of in accordance with local, state, and federal regulations. |
| 14. Transport Information | Not regulated as a hazardous material for transportation (preliminary assessment, subject to change based on future data). |
| 15. Regulatory Information | Consult local regulations for chemical inventory status. |
| 16. Other Information | The information provided in this SDS is based on an inference from structurally related compounds and should be used for guidance purposes only. A thorough risk assessment should be conducted before handling this compound. |
Structure-Toxicity Relationship Analysis
The toxicological profile of 8-Methylcinnolin-4-amine can be inferred by dissecting its molecular structure and comparing it to compounds with known toxicities.
The Cinnoline Core
As previously stated, the parent cinnoline is considered a toxic compound.[1][6] The introduction of substituents can either potentiate or mitigate this inherent toxicity. The biological activity and toxicity of cinnoline derivatives are subjects of ongoing research, with many compounds showing promise as therapeutic agents.[3][12]
The Influence of the Amino Group at Position 4
The presence of an amino group, particularly at the 4-position of the cinnoline ring, is a common feature in many biologically active molecules.[12] While this functional group is crucial for the therapeutic effects of many drugs, it can also contribute to toxicity. For instance, some 4-aminocinnoline derivatives have been investigated for their anticancer properties, which inherently involves cytotoxicity.[3] It is plausible that the amino group could be involved in metabolic activation, potentially leading to the formation of reactive intermediates.
The Role of the Methyl Group at Position 8
The toxicological impact of a methyl group on the cinnoline ring is not well-documented. However, studies on the structurally related quinoline scaffold provide some insights. Methylquinolines have been studied for their genotoxicity, with some isomers showing mutagenic potential.[13][14] The position of the methyl group can significantly influence the metabolic pathways and, consequently, the toxicological outcome.
The following diagram illustrates the structural components of 8-Methylcinnolin-4-amine that are considered in this toxicological assessment.
Caption: Structural components influencing the inferred toxicity of 8-Methylcinnolin-4-amine.
Experimental Protocols for Safe Handling
Given the inferred hazards, a stringent set of protocols should be followed when working with 8-Methylcinnolin-4-amine.
General Laboratory Practices
-
Designated Area: All work with 8-Methylcinnolin-4-amine should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[9]
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times.
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
-
Waste Disposal: All waste materials contaminated with 8-Methylcinnolin-4-amine should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Weighing and Solution Preparation
-
Weighing: To prevent the aerosolization of fine powders, weigh the solid compound in a chemical fume hood or a balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately labeled with the compound name, concentration, and hazard information.
The following workflow diagram outlines the recommended safety procedures for handling 8-Methylcinnolin-4-amine.
Caption: Recommended workflow for the safe handling of 8-Methylcinnolin-4-amine.
Conclusion
While direct toxicological data for 8-Methylcinnolin-4-amine is currently lacking, a comprehensive analysis of its structural components and comparison with related cinnoline and quinoline derivatives allows for a reasoned inference of its potential hazards. It is prudent to treat this compound as harmful if swallowed, and as an irritant to the skin, eyes, and respiratory system. Researchers and drug development professionals should adhere to strict safety protocols, including the use of appropriate personal protective equipment and handling within a chemical fume hood. This proactive approach to safety will help to mitigate the risks associated with the use of this novel compound in research and development.
References
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (n.d.).
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI. (2019, June 18).
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
- Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives - Digital Commons@Georgia Southern. (2020, April 22).
- QSAR treatment of multiple toxicities: the mutagenicity and cytotoxicity of quinolines - PubMed. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).
- A Concise Review on Cinnolines | Innovative Journal of Medical and Health Sciences. (n.d.).
- A Concise Review on Cinnolines - Innov
- Synthesis and characterization of some new cinnoline derivatives for its biological iterest - International Journal of Chemical Studies. (2018, June 21).
- TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
- SAFETY DATA SHEET - Fisher Scientific. (2012, July 12).
- SAFETY DATA SHEET - Fisher Scientific. (2015, May 27).
- 4-Amino-2-methylquinoline - GHS D
- Cinnoline Derivatives with Biological Activity - ResearchG
- In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the tre
- In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. (2018, May 18).
- In silico methods for toxicity prediction. - Semantic Scholar. (n.d.).
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- A concise review on cinnoline and its biological activities - IJARIIT. (n.d.).
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- A Framework for assessing in silico Toxicity Predictions: Case Studies with selected Pesticides - JRC Public
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- Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. (2025, June 26).
- QSAR Analysis of 6-Bromoquinoline Derivatives: A Compar
- 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Valid
- (PDF) Synthesis of 8-Amino-4-Methylthio- - Amanote Research. (n.d.).
- 89770-41-2|8-Methylcinnolin-4-amine|BLD Pharm. (n.d.).
- Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules - Arkivoc. (n.d.).
- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. (2023, April 26).
- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
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The Architecture of Diazanaphthalenes: History, Synthesis, and Discovery of Methyl-Substituted Cinnolines
Executive Summary
Cinnolines (1,2-diazanaphthalenes) are a class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a pyridazine ring. Among these, methyl-substituted cinnolines—particularly 3-methylcinnoline and 4-methylcinnoline—occupy a privileged space in organic synthesis and medicinal chemistry. The strategic placement of a methyl group not only modulates the electronic distribution and basicity of the diazine core but also provides a reactive handle for further molecular functionalization. This whitepaper explores the historical discovery, mechanistic synthesis, and modern pharmacological applications of methyl-substituted cinnoline compounds.
Historical Discovery and Evolution of the Cinnoline Core
The history of cinnoline chemistry began in 1883 with its foundational synthesis by the German chemist Victor von Richter[1]. The original method, now universally recognized as the Richter cinnoline synthesis , involved the cyclization of an ortho-alkynyl-substituted diazonium salt to form the 1,2-diazanaphthalene scaffold[1][2].
Following this breakthrough, Karl Oskar Widman and Richard Stoermer developed the Widman-Stoermer synthesis , which became the premier route for generating alkyl-substituted cinnolines[2][3]. In 1884, Widman successfully synthesized the first 4-methylcinnoline derivative, 7-methylcinnoline-7-carboxylic acid, from cuminaldehyde[4]. This methodology relies on the cyclization of diazotized o-amino styrenes or related alkenes, establishing a reliable pathway for producing 4-methylcinnoline and its halogenated derivatives[4][5]. Later, the Borsche synthesis expanded the synthetic toolkit by coupling diazotized 2-acylanilines with nitromethane in dilute basic solutions to yield 3-nitrocinnolines, which could be further derivatized[3][6].
Caption: Historical evolution of cinnoline synthetic methodologies.
Chemical Properties and Structural Dynamics
A persistent historical question in cinnoline chemistry was identifying the primary basic center of the heterocyclic nucleus—whether N1 or N2 participates in salt formation[4]. Atkinson and Simpson (1947) addressed this by synthesizing 4-methylcinnolines to observe their reactivity[4].
Because the methyl group in 4-methylcinnoline exhibits enhanced reactivity similar to that of quinaldines or lepidines, researchers concluded that N1 is the primary basic center of the molecule[4][5]. This electronic distribution allows 4-methylcinnolines to readily form quaternary salts, a property that is highly useful for both structural validation and further chemical derivatization[5].
Experimental Protocol: Widman-Stoermer Synthesis of 4-Methylcinnoline
The following protocol details the synthesis of 4-methylcinnoline via the Widman-Stoermer reaction. This methodology is designed as a self-validating system, ensuring that intermediate stability and final product integrity are continuously verifiable.
Phase 1: Precursor Generation (Grignard Addition)
-
Procedure: React o-aminoacetophenone with an excess of methylmagnesium iodide (MeMgI) in anhydrous ether. Treat the resulting tertiary carbinol with mild acid to induce dehydration, yielding o-isopropenylaniline[5].
-
Causality: The Grignard reagent attacks the ketone carbonyl. Excess reagent is required because the free amino group consumes one equivalent to form a magnesium amide complex. The subsequent dehydration forms the isopropenyl group, providing the essential electron-rich
-system required to trap the electrophilic diazonium species in Phase 3.
Phase 2: Diazotization
-
Procedure: Dissolve o-isopropenylaniline in aqueous hydrochloric acid (HCl) and cool the mixture to 0–5 °C using an ice-salt bath. Slowly add a stoichiometric amount of sodium nitrite (NaNO
) dropwise[4][5]. -
Causality: Maintaining the temperature strictly below 5 °C is critical. At higher temperatures, the unstable diazonium salt rapidly decomposes, extruding nitrogen gas (N
) to form an undesired phenolic byproduct.
Phase 3: Intramolecular Cyclization
-
Procedure: Allow the diazonium solution to stir and gradually warm to room temperature.
-
Causality: As the thermal activation barrier is overcome, the highly electrophilic diazonium nitrogen undergoes a spontaneous 6-endo-trig intramolecular cyclization with the adjacent isopropenyl double bond, forging the 1,2-diazanaphthalene core.
Phase 4: Isolation and Self-Validation
-
Procedure: Neutralize the reaction mixture with sodium carbonate, extract with diethyl ether, and purify the resulting oil via alumina column chromatography[4].
-
Self-Validating Checkpoint: To confirm the structural integrity and basicity of the synthesized 4-methylcinnoline, react an aliquot with ethyl iodide in refluxing ethanol. The precipitation of fine red needles (4-methylcinnoline ethiodide, mp 152–154 °C) serves as a definitive physical validation of the N1 basic center[4][5].
Caption: Mechanistic workflow for the synthesis of 4-methylcinnoline.
(Note: 3-methylcinnoline derivatives can alternatively be synthesized via the condensation of 2-methylindol-1-amine with nitrobenzene in methanolic HCl[7].)
Pharmacological Applications and Quantitative Data
Methyl-substituted cinnolines serve as privileged scaffolds in modern drug discovery, exhibiting potent antibacterial, antifungal, and antineoplastic properties[8].
For example, 3-methylcinnoline-4(1H)-one derivatives, synthesized via dithionite reduction, have demonstrated maximum bactericidal activity with a 32 mm zone of inhibition against Staphylococcus aureus and Escherichia coli[8]. Furthermore, 3-(4-substituted-piperazin-1-yl)-4-methylcinnolines have been developed via intramolecular cyclization using polyphosphoric acid (PPA) at 110–120 °C, yielding compounds with high affinity for biological targets[9].
Table 1: Physicochemical and Biological Properties of Methylcinnolines
| Compound | Synthesis Method | Yield (%) | Melting Point (°C) | Key Property / Validation |
| 4-Methylcinnoline | Widman-Stoermer | ~30–40 | Oil at RT | Forms red ethiodide salts (mp 152–154 °C)[4][5] |
| 6-Chloro-4-methylcinnoline | Widman-Stoermer | ~30 | 136–137 | Forms green picrate salts[4][5] |
| 3-(4-Benzylpiperazin-1-yl)-4-methylcinnoline | PPA Cyclization | 30 | 162–164 | Pharmacophore for receptor binding[9] |
| 3-Methylcinnoline-4(1H)-one derivative | Dithionite Reduction | N/A | N/A | Antibacterial: 32 mm zone of inhibition[8] |
Modern Drug Development and Future Perspectives
While classical methods like the Richter and Widman-Stoermer syntheses laid the foundation for cinnoline chemistry, they are occasionally hindered by harsh reaction conditions and limited substrate scope[1].
Modern synthetic paradigms have shifted towards metal-catalyzed cross-coupling reactions, C-H activation, and the use of eco-friendly organocatalysts[1][10]. For instance, recent protocols utilize saccharin as a biodegradable organocatalyst coupled with tert-butyl nitrite for metal-free diazotization, achieving highly chemoselective syntheses of substituted cinnolines[10]. These advancements are accelerating the discovery of cinnoline-based PI3K inhibitors and novel antimicrobial agents, ensuring that methylcinnolines remain at the forefront of medicinal chemistry[8][10].
References
- Product Class 9: Cinnolines: 3-Methylcinnoline - thieme-connect.de -
- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - nih.gov -
- 6-Methylcinnoline-4-carboxylic acid - benchchem.com -
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
- Cinnolines: 8-Methoxy-4-methylcinnoline - thieme-connect.de -
- Highly Chemoselective Synthesis of 4-Aminocinnolines via Electrophilic Activation Strategy - researchg
- An investigation of the chemistry of cinnolines - dur.ac.uk -
- Cinnolines. Part XII. 4-Methylcinnolines - rsc.org -
- Methods for the synthesis of cinnolines (Review)
- List of organic reactions - wikipedia.org -
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Metabolic stability predictions for 8-Methylcinnolin-4-amine
Technical Whitepaper: Predictive Metabolic Profiling of 8-Methylcinnolin-4-amine
Executive Summary
8-Methylcinnolin-4-amine represents a privileged heteroaromatic scaffold often utilized in the design of kinase inhibitors (e.g., PDE10A, EGFR) and anti-infective agents. However, the fusion of an electron-rich amino-cinnoline core with a benzylic-like methyl substituent creates a distinct metabolic profile that necessitates rigorous early-stage assessment.
This technical guide provides a comprehensive framework for predicting and experimentally validating the metabolic stability of this specific chemical entity.[1] It moves beyond generic protocols to address the unique electronic and steric environments of the cinnoline ring system, specifically focusing on the oxidative liability of the C8-methyl group and the N-oxidation potential of the diazine core.
Part 1: Structural Analysis & In Silico Liability Prediction
Before initiating wet-lab experiments, a structural dissection is required to prioritize metabolic "soft spots."
Physicochemical Topology
-
Core System: The cinnoline (1,2-benzodiazine) scaffold is electron-deficient in the heterocyclic ring but electron-rich in the carbocyclic ring.
-
C4-Amine: This primary amine acts as a strong electron donor (mesomeric effect), significantly increasing the basicity of the N1 nitrogen. This makes the molecule a likely substrate for Flavin-containing Monooxygenases (FMOs) or CYP450s favoring basic substrates (e.g., CYP2D6).
-
C8-Methyl Group: Located at the peri-position relative to N1, this group is sterically crowded but electronically activated. It represents a classic site for benzylic oxidation.
Predicted Sites of Metabolism (SOM)
Using a consensus of knowledge-based prediction (e.g., SMARTCyp, StarDrop) and mechanistic organic chemistry, the following hierarchy of metabolic instability is established:
-
Primary Liability (Phase I): CYP450-mediated hydroxylation of the 8-Methyl group . The resulting alcohol is rapidly oxidized to a carboxylic acid.
-
Secondary Liability (Phase I): N-oxidation at N1 or the exocyclic 4-NH2 .
-
Phase II Liability: Direct N-glucuronidation or N-acetylation (via NAT1/2) of the 4-amine.
Predictive Workflow Diagram
The following diagram outlines the logical flow from structural analysis to data interpretation.
Caption: Integrated workflow for predicting and validating metabolic liabilities of 8-Methylcinnolin-4-amine.
Part 2: Mechanistic Metabolic Pathways
Understanding the mechanism of oxidation is crucial for interpreting LC-MS/MS data. The oxidation of the 8-methyl group is not a single step but a cascade.
The C8-Methyl Oxidation Cascade
The proximity of the 8-methyl group to the N1 nitrogen creates a unique electronic environment.
-
H-Atom Abstraction: High-valent Iron-Oxo species (Compound I) of the CYP450 enzyme abstracts a hydrogen from the methyl group.
-
Radical Rebound: The resulting carbon radical recombines with the hydroxyl radical to form the hydroxymethyl metabolite .
-
Sequential Oxidation: This primary alcohol is rarely stable; it is typically oxidized further by cytosolic alcohol dehydrogenases (ADH) or CYP enzymes to the aldehyde and finally to the carboxylic acid .
Pathway Visualization
Caption: Predicted oxidative cascade for 8-Methylcinnolin-4-amine showing sequential oxidation of the methyl group.
Part 3: Experimental Validation Protocols
To validate these predictions, a Microsomal Stability Assay is the industry standard for Phase I metabolism. This protocol is designed to be self-validating through the use of positive controls and strict acceptance criteria.
Materials & Reagents
-
Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
Step-by-Step Protocol
-
Pre-Incubation:
-
Reaction Initiation:
-
Add the NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to rule out chemical instability or non-CYP degradation.
-
-
Sampling (Time Course):
-
At
minutes, remove 50 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Quench Solution (ACN + IS) to stop the reaction.
-
-
Sample Processing:
-
Centrifuge samples at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to LC-MS/MS vials.
-
-
Analysis:
-
Analyze via LC-MS/MS monitoring the parent ion
. -
Metabolite Scouting: Perform a secondary scan for
(Hydroxylation/N-oxide) and (Carboxylic acid) masses.
-
Data Analysis & Calculation
Step 1: Determine Elimination Rate Constant (
Step 2: Calculate Half-Life (
Step 3: Calculate Intrinsic Clearance (
Summary Table: Interpretation of
| CL_int (µL/min/mg) | Classification | Implication for Drug Design |
| < 10 | Low Clearance | High stability; good oral bioavailability potential. |
| 10 - 45 | Moderate | Acceptable; may require SAR optimization. |
| > 45 | High Clearance | Rapid elimination; likely requires structural modification (e.g., blocking the C8-methyl). |
Part 4: Optimization Strategies
If the experimental data confirms high clearance driven by the C8-methyl group, the following medicinal chemistry strategies are recommended:
-
Deuteration: Replace the C8-methyl hydrogens with deuterium (
). The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond, potentially slowing the rate-limiting H-abstraction step (Kinetic Isotope Effect). -
Bioisosteric Replacement: Replace the methyl group with a Chlorine or Trifluoromethyl (
) group to block oxidation while maintaining lipophilicity. -
Cyclization: Fuse the 4-amine and 8-methyl into a tricyclic system to sterically occlude the site.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3] U.S. Food and Drug Administration.[4][5][6] [Link]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650. [Link]
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[1][2][7] Evotec. [Link]
-
Hu, E., et al. (2012).[8] Discovery of potent, selective, and metabolically stable 4-(pyridin-3-yl)cinnolines as novel phosphodiesterase 10A (PDE10A) inhibitors.[8][9][10][11] Bioorganic & Medicinal Chemistry Letters, 22(6), 2262-2265.[8][9] [Link]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. [Link]
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- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation of 8-Methylcinnolin-4-amine Hydrochloride Salts
[1]
Introduction & Synthetic Strategy
The cinnoline (1,2-diazanaphthalene) scaffold represents a privileged structure in medicinal chemistry, offering unique hydrogen-bonding capabilities and metabolic stability profiles distinct from its quinoline and isoquinoline analogs. The 8-methylcinnolin-4-amine core is particularly valuable as a precursor for type I and type II kinase inhibitors, where the 4-amino group serves as a vector for solvent-exposed solubilizing groups.[1]
Retrosynthetic Analysis
The synthesis is designed around the Borsche-Koelsch methodology, utilizing the intramolecular cyclization of a diazonium intermediate. This route is preferred over the Richter synthesis for 4-substituted cinnolines due to milder conditions and higher regiocidelity.
Reaction Scheme & Logic
The synthesis proceeds in three linear steps:
-
Diazotization-Cyclization: Conversion of the o-aminoacetophenone to the cinnoline core.[2]
-
Chlorination: Activation of the 4-position using phosphorus oxychloride.
-
Nucleophilic Aromatic Substitution (SₙAr): Displacement of the chloride by ammonia, followed by salt formation.
Caption: Step-wise synthetic pathway from 2'-amino-3'-methylacetophenone to the target hydrochloride salt.
Detailed Experimental Protocols
Step 1: Synthesis of 8-Methylcinnolin-4-ol
This step utilizes the Borsche synthesis.[1] The ortho-methyl group in the starting material directs the cyclization to the 8-position of the final cinnoline ring.
-
Reagents: 2'-Amino-3'-methylacetophenone (1.0 equiv), Sodium Nitrite (1.2 equiv), Concentrated HCl (10-15 vol).[1]
-
Equipment: 3-neck round bottom flask, mechanical stirrer, internal thermometer, reflux condenser.
Protocol:
-
Dissolution: Charge the flask with 2'-amino-3'-methylacetophenone (e.g., 50 g) and concentrated HCl (500 mL). The amine may precipitate as the hydrochloride salt; ensure vigorous stirring to maintain a suspension.
-
Diazotization: Cool the mixture to -5°C to 0°C using an ice/salt bath.
-
Addition: Dropwise add a solution of sodium nitrite (1.2 equiv) in water (minimum volume) over 45 minutes. Crucial: Maintain internal temperature below 5°C to prevent diazonium decomposition.
-
Cyclization: Once addition is complete, allow the mixture to warm to room temperature, then heat to 70°C for 3–4 hours. The reaction mixture will darken, and gas evolution (N₂) may be observed initially.
-
Workup: Cool the mixture to room temperature. Pour the acidic solution onto crushed ice (~1 kg).
-
Precipitation: Neutralize carefully with ammonium hydroxide (28%) or 50% NaOH to pH ~6–7. The product, 8-methylcinnolin-4-ol , will precipitate as a tan/brown solid.[1]
-
Purification: Filter the solid, wash copiously with water, and dry in a vacuum oven at 50°C.
-
Quality Check: LCMS should show [M+H]⁺ ≈ 161.1.
-
Step 2: Synthesis of 4-Chloro-8-methylcinnoline
The tautomeric 4-hydroxy group is converted to a good leaving group (chloride) using POCl₃.[1]
-
Reagents: 8-Methylcinnolin-4-ol (1.0 equiv), Phosphorus Oxychloride (POCl₃, 5-8 equiv).[1]
-
Safety Note: POCl₃ is highly corrosive and reacts violently with water. Use strictly anhydrous glassware.
Protocol:
-
Setup: Place dried 8-methylcinnolin-4-ol in a round-bottom flask. Add POCl₃ (neat).
-
Reaction: Fit with a drying tube (CaCl₂) and heat to reflux (105°C) for 2 hours. The suspension should clear to a dark solution.
-
Quench: Cool the mixture to room temperature. Remove excess POCl₃ via rotary evaporation (use a caustic trap).
-
Neutralization: Pour the residue slowly onto a stirred mixture of crushed ice and saturated NaHCO₃ . Caution: Vigorous exotherm.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) if necessary.
-
Expected Product: Yellow/beige solid. [M+H]⁺ ≈ 179.0.
-
Step 3: Amination and Salt Formation
Direct displacement of the chloride with ammonia yields the free amine, which is immediately converted to the stable HCl salt.
-
Reagents: 4-Chloro-8-methylcinnoline, Ammonia (7M in Methanol or Ethanol), 4M HCl in Dioxane.[1]
Protocol:
-
Amination: In a pressure tube (sealed vessel), dissolve 4-chloro-8-methylcinnoline in 7M NH₃ in Methanol (10-20 equiv).
-
Heating: Seal the vessel and heat to 100–120°C for 12–16 hours. (Monitor by TLC/LCMS for consumption of starting chloride).
-
Isolation (Free Base): Cool to room temperature. Concentrate the solvent to dryness. Resuspend the residue in DCM and wash with 1N NaOH (to remove HCl byproduct formed during reaction) and Brine. Dry over Na₂SO₄ and concentrate.
-
Salt Formation: Dissolve the crude free base in a minimum amount of anhydrous Ethanol or Dioxane .
-
Precipitation: Add 4M HCl in Dioxane (1.5 equiv) dropwise at 0°C. A precipitate should form immediately.
-
Filtration: Stir for 30 minutes at 0°C. Filter the solid and wash with cold Diethyl Ether to remove impurities.
-
Drying: Dry under high vacuum to afford 8-Methylcinnolin-4-amine hydrochloride .[1]
Quantitative Data Summary
| Intermediate | Molecular Weight | Typical Yield | Appearance | MS (ESI+) |
| 8-Methylcinnolin-4-ol | 160.17 | 75-85% | Tan Solid | 161.1 |
| 4-Chloro-8-methylcinnoline | 178.62 | 80-90% | Yellow Solid | 179.0 |
| 8-Methylcinnolin-4-amine HCl | 195.65 | 60-70% | Off-white Solid | 160.1 (Free base) |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Diazonium decomposition | Ensure T < 5°C during NaNO₂ addition. Ensure HCl is concentrated enough to prevent triazene formation. |
| Incomplete Chlorination | Wet starting material | Dry the 4-hydroxy intermediate thoroughly (azeotrope with toluene if needed) before adding POCl₃.[1] |
| Product Oiling in Step 3 | Impure Free Base | Purify the free base by column chromatography (DCM/MeOH/NH₃) before adding HCl. Use Et₂O to induce precipitation.[3] |
| Regioisomer Contamination | Isomerization | Unlikely with ortho-methyl starting material, but verify NMR. The 8-methyl position is fixed by the precursor structure. |
References
-
Borsche Synthesis of Cinnolines
-
Modern Application (ALK-5 Inhibitors)
-
Title: "ALK-5 inhibitors and uses thereof (US Patent 11746103B2)"[1]
- Source: Google Patents (Vertex Pharmaceuticals / Concert Pharms).
- URL
- Note: Describes the synthesis of 5-fluoro-8-methylcinnolin-4-ol, validating the general route for 8-methyl deriv
-
-
General Cinnoline Chemistry
-
Title: "Cinnolines: Synthesis and Properties"[8]
- Source:Science of Synthesis, 2003, Vol 17.
-
-
Salt Formation Protocol
- Title: "An efficient sequence for the prepar
- Source:Bioorganic & Medicinal Chemistry Letters, 2004, 14(12), 3147-3149.
-
URL:[Link]
Sources
- 1. US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. vdoc.pub [vdoc.pub]
- 3. researchgate.net [researchgate.net]
- 4. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. 505. Cinnolines. Part XXI. Further observations on the Richter synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. RSC - Page load error [pubs.rsc.org]
- 7. 8-Methyl-3-(triphenyl-lambda5-phosphanylidene)cinnolin-4-one - CAS号 109773-43-5 - 摩熵化学 [molaid.com]
- 8. wiley.com [wiley.com]
Application Note: 8-Methylcinnolin-4-amine in Coordination Chemistry
[1]
Abstract & Strategic Value
This guide details the utility of 8-Methylcinnolin-4-amine (8-MCA) as a steric-steering ligand in coordination chemistry.[1] Unlike the unsubstituted cinnolin-4-amine, the introduction of a methyl group at the C8 position creates a "peri-effect," sterically hindering the N1 nitrogen. This structural modification forces metal coordination preferentially to the N2 position or the exocyclic amine, effectively suppressing linkage isomerism common in diazine ligands.
Key Applications:
-
Catalysis: Creation of sterically crowded metal centers for enantioselective transformations.
-
Medicinal Inorganic Chemistry: Synthesis of Ru(II) and Cu(II) complexes with enhanced lipophilicity and DNA-intercalation specificity.[1]
-
Crystal Engineering: Controlling supramolecular assembly via hydrogen bond donor (amine) and acceptor (N2) directionality.
Chemical Profile & Ligand Properties[2][3][4][5]
| Parameter | Specification | Notes |
| IUPAC Name | 8-Methylcinnolin-4-amine | |
| Formula | C₉H₉N₃ | |
| MW | 159.19 g/mol | |
| pKa (est) | ~4.5 (Ring N), ~9.0 (Amine) | N1 is less basic due to sterics; N2 is the primary acceptor.[1] |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor in water/hexane. |
| Coordination Modes | Monodentate (N2), Bridging (N2-Amine) | N1 binding is kinetically disfavored.[1] |
Ligand Preparation Protocol
Note: If 8-MCA is not commercially available, it is best synthesized via nucleophilic aromatic substitution (SNAr) from the chloro-precursor.[1]
Workflow Diagram: Ligand Synthesis
Caption: Synthesis of 8-MCA via SNAr displacement of chloride. High temperature is required to overcome the deactivation of the diazine ring.
Step-by-Step Synthesis
-
Charge: Dissolve 1.0 eq of 4-chloro-8-methylcinnoline in absolute ethanol (0.5 M concentration).
-
Saturation: Saturate the solution with anhydrous ammonia gas at 0°C for 30 minutes. Alternatively, use 10 eq of ammonium acetate.
-
Reaction: Seal in a pressure tube or autoclave. Heat to 120°C for 12–16 hours.
-
Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt.
-
Neutralization: Collect solid, suspend in water, and adjust pH to ~10 with 1M NaOH to liberate the free base.
-
Purification: Recrystallize from Ethanol/Water (9:1).
Coordination Protocols
Protocol A: Synthesis of Discrete Mononuclear Complexes (e.g., Cu(II), Zn(II))
Target: [M(8-MCA)₂(Cl)₂] species.[1]
Rationale: The 8-methyl group prevents the formation of polymeric chains often seen with unsubstituted cinnolines by blocking the "double-sided" coordination face.[1]
-
Metal Solution: Dissolve 1.0 eq of Metal Chloride (e.g., CuCl₂·2H₂O) in Methanol (10 mL/mmol).
-
Ligand Solution: Dissolve 2.05 eq of 8-MCA in hot Methanol or Ethanol.
-
Mixing: Add the ligand solution dropwise to the metal solution under stirring at 60°C.
-
Observation: A color change (e.g., Green → Dark Blue for Cu) indicates complexation.
-
-
Reflux: Reflux for 2 hours to ensure thermodynamic equilibration.
-
Isolation:
-
Concentrate volume by 50% under vacuum.
-
Cool to 4°C overnight.
-
Filter the resulting crystals.[2]
-
-
Characterization Check: IR spectroscopy should show a shift in the C=N stretch (~1580 cm⁻¹) and N-H bending modes.
Protocol B: Synthesis of Organometallic Half-Sandwich Complexes (Ru, Ir)
Target: [(η⁶-p-cymene)Ru(8-MCA)Cl]⁺[1]
Rationale: These complexes are highly relevant for anticancer screening. 8-MCA acts as a monodentate ligand through N2, leaving the amine free for H-bonding with DNA base pairs.[1]
-
Precursor Prep: Dissolve [(η⁶-p-cymene)RuCl₂]₂ (dimer) in dry Dichloromethane (DCM).
-
Ligand Addition: Add 2.1 eq of 8-MCA .
-
Reaction: Stir at room temperature for 4 hours under Nitrogen.
-
Note: The reaction is usually fast due to the cleavage of the chloro-bridge.
-
-
Precipitation: Add excess Hexane or Diethyl Ether to precipitate the cationic salt if a chloride abstractor (like AgPF₆) was used, or isolate the neutral neutral adduct by evaporation.
-
Purification: Recrystallize from DCM/Pentane.
Mechanistic Insight: The "Peri-Effect"
Understanding the binding mode is critical for interpreting X-ray and NMR data.
Diagram: Steric Steering Pathway
Caption: The 8-methyl group (Peri-position) sterically disfavors N1 binding, directing metals to N2.[1]
Characterization & Troubleshooting Guide
| Technique | Expected Feature | Troubleshooting |
| ¹H NMR | Downfield shift of H3 proton (approx +0.2-0.5 ppm) upon N2 coordination.[1] | If peaks are broad, the complex may be paramagnetic (Cu) or fluxional. Cool to -40°C. |
| IR | Shift in ν(C=N) and ν(N-H). | If ν(N-H) shifts significantly (>50 cm⁻¹), check for amine coordination instead of ring N. |
| UV-Vis | MLCT bands in visible region (400-600 nm). | Free ligand fluorescence may be quenched; check quantum yield if using for imaging. |
| XRD | Metal-N2 bond length ~2.0–2.1 Å.[1] | Twinning is common in cinnolines; use slow diffusion (MeOH into Ether) for better crystals. |
References
-
Synthesis of Cinnoline Derivatives
-
Steric Effects in N-Heterocycles
-
Biological Activity of Cinnolin-4-amines
-
Ruthenium Anticancer Complexes
-
Reference: Bergamo, A., & Sava, G. (2011). "Ruthenium anticancer compounds: myths and realities of the emerging metal-based drugs." Dalton Transactions, 40(31), 7817-7823. Link
- Context: Provides the basis for the Protocol B (Ru-arene) workflow.
-
-
Patent on 8-Methylcinnolin-4-amine Synthesis
Application Note: Microwave-Assisted Synthesis of 8-Methylcinnolin-4-amine Derivatives
Executive Summary
Cinnoline derivatives, particularly those functionalized at the C4 position, are privileged scaffolds in drug discovery. They serve as the molecular engines for a variety of therapeutic agents, acting as potent kinase inhibitors and antiparasitic compounds against Plasmodium falciparum and Leishmania major[1]. The C8-methyl substitution provides critical steric hindrance that enhances target selectivity within deep binding pockets. However, the synthesis of these derivatives via conventional amination of 4-halogenated cinnolines is notoriously inefficient. This application note details a highly optimized, self-validating microwave-assisted protocol that drastically reduces reaction times, prevents thermal degradation, and maximizes the yield of 8-methylcinnolin-4-amine derivatives.
Mechanistic Rationale & Experimental Design
The 2, but its electron-deficient diaza-heterocyclic core is highly susceptible to thermal degradation under prolonged heating[2].
The Causality of Microwave Irradiation:
Conventional nucleophilic aromatic substitution (
Workflow Visualization
Microwave-assisted amination workflow for 8-methylcinnolin-4-amine synthesis.
Materials and Equipment
-
Substrate: 4-Chloro-8-methylcinnoline (1.0 eq, >98% purity).
-
Reagents: Primary or secondary amine (1.2 – 4.0 eq), N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (
) (2.0 eq). -
Catalyst (Optional for unreactive amines):
(0.05 eq) and XantPhos (0.10 eq). -
Solvents: Anhydrous Toluene or 1,4-Dioxane (degassed).
-
Equipment: Dedicated Microwave Synthesizer (e.g., Anton Paar Monowave or CEM Discover) equipped with 10 mL pressure-rated quartz or borosilicate vials and IR temperature sensors.
Quantitative Optimization Data
The following table summarizes the dramatic improvements achieved by shifting from conventional thermal heating to microwave irradiation, as demonstrated in recent studies on 1[1].
| Parameter | Conventional Heating | Microwave ( | Microwave (Pd-Catalyzed) |
| Solvent | Toluene / Isopropanol | Toluene | 1,4-Dioxane |
| Amine Equivalents | 1.5 eq | 4.0 eq | 1.2 eq |
| Temperature | 110 °C (Reflux) | 130 °C | 120 °C |
| Reaction Time | 18 - 40 hours | 20 - 30 minutes | 15 minutes |
| Average Yield | ~20% | 54% - 78% | > 85% |
| Impurity Profile | High (Thermal degradation) | Low | Very Low |
Self-Validating Protocol: Step-by-Step Methodology
Phase 1: Reaction Assembly
-
Vial Preparation: To a 10 mL microwave-compatible vial equipped with a magnetic stir bar, add 4-chloro-8-methylcinnoline (0.5 mmol, 1.0 eq).
-
Reagent Addition: Add the desired amine. Expert Insight: For simple aliphatic amines, use 4.0 eq to drive the
reaction. For sterically hindered or aromatic amines, use 1.2 eq alongside (0.025 mmol) and XantPhos (0.05 mmol). -
Solvent & Base: Add 3.0 mL of anhydrous Toluene (for
) or 1,4-Dioxane (for Pd-catalyzed). Add DIPEA (1.0 mmol, 2.0 eq). -
Degassing (Critical): Sparge the mixture with Argon for 5 minutes. Causality: Oxygen quenches palladium catalysts and can lead to the oxidative degradation of electron-rich amines at high microwave temperatures.
-
Sealing: Crimp-seal the vial with a Teflon-lined septum cap.
Phase 2: Microwave Irradiation
-
Parameter Setup: Load the vial into the microwave synthesizer. Set the target temperature to 130 °C (for
) or 120 °C (for Pd-catalyzed). -
Heating Profile: Program a 2-minute ramp time to prevent solvent superheating, followed by a 20-minute hold time. Set maximum power to 200 W and pressure limit to 250 psi.
-
Cooling: Allow the system to actively cool the vial to < 40 °C using compressed air before uncapping. Causality: Opening a superheated pressurized vial will cause instantaneous solvent flash-boiling and aerosolization of potentially toxic cinnoline derivatives.
Phase 3: In-Process Quality Control (Self-Validation)
A robust protocol must prove its own success before downstream purification. We utilize isotopic tracking via LC-MS to validate the conversion.
-
Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS.
-
Validation Metric: The starting material (4-chloro-8-methylcinnoline) possesses a distinct
isotopic signature, presenting an and peak ratio of 3:1. -
Success Criteria: The reaction is self-validated as complete when the 3:1 isotopic cluster entirely disappears, replaced by a singular
peak corresponding to the exact mass of the 8-methylcinnolin-4-amine product. If the chlorine signature persists, re-seal and irradiate for an additional 10 minutes.
Phase 4: Workup and Purification
-
Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash with saturated aqueous
(2 × 10 mL) and brine (1 × 10 mL). -
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purify via flash column chromatography (Silica gel, gradient elution from 0% to 10% Methanol in Dichloromethane). Expert Insight: Cinnolin-4-amines are highly polar; adding 1% Triethylamine (TEA) to the mobile phase prevents peak tailing caused by secondary interactions with acidic silanol groups on the silica stationary phase.
Conclusion
By replacing conventional thermal reflux with targeted microwave irradiation, the synthesis of 8-methylcinnolin-4-amine derivatives is transformed from a low-yielding, day-long bottleneck into a rapid, high-fidelity process. The integration of LC-MS isotopic tracking ensures that every reaction is self-validating, providing researchers with absolute confidence in their synthetic workflows before committing to time-intensive purification steps.
References
- Title: Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules Source: RSC Publishing URL
- Title: Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
Sources
Technical Assessment of 8-Methylcinnolin-4-amine: In Vitro Profiling Protocols
Introduction & Compound Profile
8-Methylcinnolin-4-amine is a nitrogen-rich heterocyclic scaffold belonging to the cinnoline class.[1][2] While cinnolines exhibit broad biological activities—ranging from antimicrobial to antisecretory effects—this specific 4-amino-8-methyl variant has emerged as a critical pharmacophore in the development of Type I TGF-
In the context of drug discovery, this scaffold functions as a hinge-binder within the ATP-binding pocket of serine/threonine kinases.[1] Its activity is primarily evaluated in oncology and fibrosis research, where the TGF-
Mechanism of Action (MOA)
The compound acts as an ATP-competitive inhibitor.[1] By occupying the ATP-binding site of the ALK5 kinase domain, it prevents the phosphorylation of downstream mediators (SMAD2/3), thereby arresting the nuclear translocation of the SMAD complex and silencing pro-fibrotic/pro-metastatic gene transcription.
Chemical Handling & Storage
| Parameter | Specification |
| Molecular Weight | ~159.19 g/mol |
| Solubility | Soluble in DMSO (>10 mM).[1] Poor aqueous solubility. |
| Stability | Hygroscopic. Store desicated at -20°C. Protect from light (cinnolines are potentially photosensitive).[1] |
| Stock Prep | Prepare 10 mM stock in anhydrous DMSO. Avoid freeze-thaw cycles >3 times.[1] |
Pathway Visualization
The following diagram illustrates the specific signaling cascade targeted by 8-Methylcinnolin-4-amine, highlighting the intervention point at ALK5.[1]
Figure 1: Mechanism of Action: 8-Methylcinnolin-4-amine inhibits ALK5, preventing SMAD2/3 phosphorylation and downstream transcriptional activation.[1]
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC
Reagents & Materials[2][3][4][5][6][7][8]
-
Enzyme: Recombinant Human ALK5 (TGF-
R1), ~2 ng/µL. -
Substrate: Casein or SMAD2 peptide.
-
ATP: Ultra-pure ATP (10 µM final).
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega).[1]
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl
, 0.1 mg/mL BSA, 50 µM DTT.
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare a 3-fold serial dilution of 8-Methylcinnolin-4-amine in 100% DMSO (start at 10 mM).
-
Dilute 1:25 into 1x Kinase Buffer to generate 4x working solutions (4% DMSO).
-
-
Reaction Assembly (384-well plate):
-
Add 2.5 µL of 4x Compound solution.
-
Add 2.5 µL of Enzyme/Substrate mix.
-
Incubate for 10 min at RT (allows inhibitor to bind).[3]
-
Add 5 µL of ATP start solution (initiate reaction).
-
Final Volume: 10 µL. Final DMSO: 1%.
-
-
Incubation:
-
Incubate at RT for 60 minutes.
-
-
Detection:
-
Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light).[1] Incubate 30 min.
-
-
Readout:
-
Measure Luminescence (RLU) on a plate reader (e.g., EnVision).
-
Data Analysis
Calculate % Inhibition using the formula:
Protocol 2: Cellular Target Engagement (Western Blot)
Objective: Validate that 8-Methylcinnolin-4-amine penetrates the cell membrane and inhibits TGF-
Experimental Setup
| Group | Treatment | Stimulation |
| Negative Control | DMSO (0.1%) | None |
| Positive Control | DMSO (0.1%) | TGF- |
| Test Groups | Compound (0.1, 1, 10 µM) | TGF- |
Step-by-Step Methodology
-
Seeding: Plate A549 cells at
cells/well in a 6-well plate. Allow to attach overnight. -
Starvation: Wash cells with PBS and switch to serum-free medium for 4–16 hours (essential to reduce basal p-SMAD levels).
-
Pre-treatment: Add 8-Methylcinnolin-4-amine (at varying concentrations) for 60 minutes .
-
Stimulation: Add Recombinant Human TGF-
1 (final 5 ng/mL) directly to the media. Incubate for 45–60 minutes . -
Lysis:
-
Wash with ice-cold PBS containing phosphatase inhibitors (Na
VO , NaF). -
Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
-
Immunoblotting:
-
Quantification: Normalize p-SMAD2 signal to Total SMAD2 signal.
Protocol 3: Functional Reporter Assay (SBE-Luciferase)
Objective: High-throughput assessment of transcriptional inhibition.[1] System: HEK293 cells transiently transfected with pGL4-SBE (SMAD Binding Element) luciferase vector.[1]
Workflow Diagram
Figure 2: SBE-Luciferase Reporter Assay Workflow for high-throughput screening.
Critical Parameters
-
Controls: Include a known ALK5 inhibitor (e.g., SB431542) as a reference standard.
-
Z-Factor: Ensure Z' > 0.5 for screening campaigns.
-
Cytotoxicity Check: Run a parallel CellTiter-Glo assay to ensure reduced luciferase signal is due to pathway inhibition, not cell death.
References
-
Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506. Link
-
Sawyer, J. S., et al. (2003). "Synthesis and activity of new aryl- and heteroaryl-substituted pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain." Journal of Medicinal Chemistry, 46(19), 3953-3956. Link
-
United States Patent US11746103B2. (2023). "ALK-5 inhibitors and uses thereof." (Describes 8-methylcinnolin-4-amine derivatives as ALK5 inhibitors). Link
-
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Link
Sources
Application Note: Scalable Manufacturing Routes for 8-Methylcinnolin-4-amine
Introduction & Mechanistic Overview
8-Methylcinnolin-4-amine (CAS: 89770-41-2) is a critical heterocyclic building block, prominently featured in the synthesis of activin receptor-like kinase (ALK-5) inhibitors used in targeted cancer therapies, including treatments for myelofibrosis and pancreatic ductal adenocarcinoma[3].
As a Senior Application Scientist, I have designed this protocol to address the common pitfalls in cinnoline synthesis—namely, poor regioselectivity during ring closure and low yields during direct amination. The most robust and scalable route to 8-methylcinnolin-4-amine relies on a four-step sequence:
-
Borsche Cinnoline Synthesis to construct the core.
-
Deoxychlorination to activate the C4 position.
-
Nucleophilic Aromatic Substitution (SNAr) via an azide intermediate.
-
Catalytic Hydrogenation to yield the final amine.
Scientific Integrity & Causality (E-E-A-T)
Why the Borsche Synthesis? Constructing the cinnoline core from scratch is highly regioselective when utilizing the Borsche synthesis [2]. By starting with 2-amino-3-methylacetophenone, diazotization yields a diazonium salt that undergoes spontaneous intramolecular cyclization with the enol tautomer of the adjacent ketone [1]. This avoids the isomeric mixtures often seen in the alternative Widman-Stoermer synthesis.
Why the Azide Route for Amination? Direct amination of 4-chloro-8-methylcinnoline with aqueous ammonia requires high pressure (sealed tubes) and elevated temperatures, leading to degradation and inconsistent yields. By substituting the chloride with an azide ion (N₃⁻), we exploit a highly efficient SNAr reaction. The subsequent reduction of the azide to the amine using Pd/C and H₂ is near-quantitative, occurs at room temperature, and generates only nitrogen gas as a byproduct [3].
Self-Validating Systems: A reliable protocol must verify itself. Every step in this workflow includes built-in analytical checkpoints. For instance, the conversion of the highly polar 8-methylcinnolin-4-ol to 4-chloro-8-methylcinnoline is marked by a dramatic shift in Rf on TLC and the disappearance of the broad -OH stretch in FTIR. Similarly, the SNAr azidation step is validated by the appearance of a sharp, unmistakable azide stretch at ~2110 cm⁻¹.
Workflow & Signaling Pathway Diagram
Figure 1: Four-step scalable manufacturing workflow for 8-Methylcinnolin-4-amine.
Quantitative Data Summary
Table 1 summarizes the stoichiometric ratios, thermodynamic parameters, and expected yields for the manufacturing workflow.
| Step | Transformation | Key Reagents (Eq) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Borsche Cyclization | SM (1.0), NaNO₂ (1.1), HCl (Excess) | 0 to 25 | 24 | 75 - 82 |
| 2 | Deoxychlorination | Int 1 (1.0), POCl₃ (10.0) | 105 | 3 | 85 - 90 |
| 3 | Azidation | Int 2 (1.0), NaN₃ (1.5) | 80 | 5 | 90 - 95 |
| 4 | Reduction | Int 3 (1.0), H₂ (atm), 10% Pd/C (0.1 wt) | 25 | 16 | 88 - 92 |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 8-Methylcinnolin-4-ol
Mechanistic Note: The reaction relies on the generation of nitrous acid in situ. Temperature control is critical; exceeding 5 °C during diazotization will result in phenol byproducts via diazonium hydrolysis [1].
-
Preparation: Suspend 2-amino-3-methylacetophenone (100 g, 0.67 mol) in a mixture of concentrated HCl (500 mL) and distilled water (500 mL).
-
Diazotization: Cool the vigorously stirred suspension to 0–5 °C using an ice-salt bath.
-
Addition: Add a pre-cooled solution of sodium nitrite (50.8 g, 0.74 mol) in water (150 mL) dropwise over 45 minutes. Maintain the internal temperature strictly below 5 °C.
-
Cyclization: Stir the diazonium salt solution at 0 °C for 1 hour, then remove the ice bath. Allow the reaction to warm to room temperature and stir for 24 hours in the dark.
-
Workup: Neutralize the mixture carefully to pH 7 using 20% aqueous NaOH (highly exothermic). Filter the resulting precipitate, wash sequentially with water and cold ethanol, and dry under vacuum at 50 °C to afford 8-methylcinnolin-4-ol as a pale solid.
-
Analytical Checkpoint: TLC (DCM:MeOH 9:1) shows complete consumption of the starting material. FTIR confirms the presence of a broad -OH stretch (~3200 cm⁻¹) and the disappearance of the primary amine N-H stretches.
Step 2: Synthesis of 4-Chloro-8-methylcinnoline
Mechanistic Note: POCl₃ acts as both the solvent and the chlorinating agent. The reaction proceeds via a Vilsmeier-type intermediate. Ensure the system is strictly anhydrous.
-
Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a drying tube, suspend 8-methylcinnolin-4-ol (80 g, 0.50 mol) in POCl₃ (465 mL, ~5.0 mol).
-
Reflux: Heat the mixture to 105 °C. The suspension will gradually dissolve into a dark, homogeneous solution. Maintain reflux for 3 hours.
-
Quenching: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the excess POCl₃. Carefully pour the residue over crushed ice (2 kg) with vigorous stirring.
-
Workup: Neutralize the aqueous mixture to pH 8 using saturated aqueous Na₂CO₃. Extract with Dichloromethane (DCM) (3 × 500 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude 4-chloro-8-methylcinnoline can be used directly in the next step.
-
Analytical Checkpoint: TLC (Hexane:EtOAc 7:3) shows a highly non-polar spot compared to the starting material. FTIR confirms the complete disappearance of the -OH stretch.
Step 3: Synthesis of 4-Azido-8-methylcinnoline
Safety Warning: Organic azides are potentially explosive. Do not concentrate the product to absolute dryness under high heat, and avoid using halogenated solvents for prolonged storage.
-
Preparation: Dissolve 4-chloro-8-methylcinnoline (70 g, 0.39 mol) in anhydrous DMF (700 mL).
-
Addition: Add Sodium Azide (NaN₃) (38 g, 0.58 mol) in one portion.
-
Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 5 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting material is completely consumed.
-
Workup: Cool to room temperature and pour into ice water (2 L). Extract the aqueous layer with Ethyl Acetate (3 × 600 mL).
-
Washing: Wash the combined organic layers extensively with water (5 × 500 mL) to remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure (bath temp < 35 °C) to yield 4-azido-8-methylcinnoline.
-
Analytical Checkpoint: FTIR analysis of the crude product must show a sharp, intense azide stretch at ~2110 cm⁻¹.
Step 4: Synthesis of 8-Methylcinnolin-4-amine
Mechanistic Note: Catalytic hydrogenation of the azide is exceptionally clean. The use of 50% moisture Pd/C mitigates the fire hazard associated with dry palladium catalysts.
-
Preparation: Dissolve 4-azido-8-methylcinnoline (65 g, 0.35 mol) in Ethanol (1.5 L) in a Parr hydrogenation flask or a large round-bottom flask.
-
Catalyst Addition: Add 10% Pd/C (50% moisture) (6.5 g, 10 wt%).
-
Hydrogenation: Degas the suspension by bubbling nitrogen for 15 minutes. Introduce Hydrogen gas (1 atm via balloon or Parr apparatus) and stir vigorously at room temperature for 16 hours [3].
-
Filtration: Flush the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol (2 × 300 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from Ethanol/Heptane to afford pure 8-Methylcinnolin-4-amine.
-
Analytical Checkpoint: LC-MS confirms the product mass (m/z[M+H]⁺ = 160.08). FTIR shows the disappearance of the azide peak and the return of primary amine N-H stretches (~3300-3400 cm⁻¹).
References
-
Keneford, J. R., Morley, J. S., & Simpson, J. C. E. (1948). Cinnolines. Part XIX. The Preparation and Reactions of Some 8-Nitro-4-hydroxy- and 4-Hydroxy-Bz-methyl-cinnolines. Journal of the Chemical Society. Available at: 1
-
Li, J. J. (2006). Name Reactions in Heterocyclic Chemistry II, Chapter 8.2: Borsche Cinnoline Synthesis. John Wiley & Sons. Available at: 2
-
World Intellectual Property Organization. (2022). Alk-5 inhibitors and uses thereof (WO2022126133A1). Google Patents. Available at: 3
Sources
- 1. 348. Cinnolines. Part XIX. The preparation and reactions of some 8-nitro-4-hydroxy-and 4-hydroxyBz-methyl-cinnolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Name Reactions in Heterocyclic Chemistry II [electronic resource] in SearchWorks catalog [searchworks.stanford.edu]
- 3. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 8-Methylcinnolin-4-amine
Introduction
Welcome to the technical support guide for the synthesis of 8-Methylcinnolin-4-amine. This molecule represents a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science.[1][2] The cinnoline core, a bicyclic aromatic system with two adjacent nitrogen atoms, presents unique synthetic challenges.[2] Achieving high yields and purity is critical for downstream applications and the generation of reliable structure-activity relationship (SAR) data.
This guide is structured to provide direct, actionable solutions to common issues encountered during the synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work. The information is organized into a troubleshooting-focused Q&A section, followed by frequently asked questions and detailed, optimized protocols.
Section 1: Proposed Synthetic Pathway
The synthesis of 8-Methylcinnolin-4-amine is not widely documented with a standardized, high-yield procedure. However, based on established methods for analogous cinnoline and quinoline systems, a robust and logical pathway can be proposed.[3][4] This multi-step synthesis involves the formation of the cinnoline core, followed by functionalization to install the C4-amine.
The most common approach involves three key stages:
-
Richter-type Cyclization: Formation of the 8-methyl-4-hydroxycinnoline intermediate from a suitably substituted ortho-aminoaryl ketone.
-
Chlorination: Conversion of the hydroxyl group to a more reactive leaving group, chlorine, to facilitate nucleophilic substitution.
-
Amination: Introduction of the amine functionality via a Nucleophilic Aromatic Substitution (SNAr) reaction.[5]
Below is a diagram illustrating this proposed synthetic workflow.
Caption: Proposed synthetic workflow for 8-Methylcinnolin-4-amine.
Section 2: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format.
Q1: My yield is consistently low in the initial cyclization step to form 8-Methyl-4-hydroxycinnoline. What are the likely causes?
A1: Low yields in Richter-type or related cinnoline syntheses are a frequent issue, often stemming from three primary factors: the stability of the diazonium intermediate, incomplete cyclization, and competing side reactions.[3][6]
-
Diazonium Salt Instability: The diazonium salt of 2-amino-3-methylacetophenone is the critical intermediate. These salts are notoriously unstable at elevated temperatures.
-
Causality: Decomposition of the diazonium salt before cyclization can occur, leading to a host of unwanted byproducts.
-
Solution: Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite (NaNO₂). Use a calibrated thermometer and an ice/salt bath for robust temperature control. Prepare and use the diazonium salt in situ without attempting to isolate it.
-
-
Inefficient Cyclization: The conversion of the diazonium salt to the cinnoline ring requires overcoming an energy barrier.
-
Causality: Insufficient thermal energy or incorrect pH can lead to the reaction stalling. The electronic nature of substituents on the aromatic ring plays a crucial role; electron-donating groups generally facilitate this type of cyclization.[6]
-
Solution: After the diazotization is complete, ensure a controlled and steady increase in temperature to promote cyclization. Refluxing in an appropriate solvent is often necessary. The specific conditions may require optimization, but starting at a gentle reflux is advisable.
-
-
Purity of Starting Material: Impurities in the initial 2-amino-3-methylacetophenone can interfere with the diazotization process.
-
Causality: Competing amines will consume the diazotizing agent, while other impurities may catalyze the decomposition of the diazonium salt.
-
Solution: Confirm the purity of your starting material by NMR or LC-MS before beginning the reaction. If necessary, recrystallize or chromatograph the starting aniline derivative.
-
Q2: The chlorination of 8-Methyl-4-hydroxycinnoline to 4-Chloro-8-methylcinnoline is incomplete or results in a dark, intractable tar.
A2: This is a common problem when converting a hydroxyl group on a heteroaromatic ring to a chlorine atom. The issue typically arises from the harshness of the reagents and suboptimal temperature control.
-
Reagent Choice & Stoichiometry: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the standard reagents.
-
Causality: These reagents are highly reactive and can cause degradation if not used correctly. Using a large excess can lead to charring and the formation of polymeric byproducts. The reaction generates HCl gas, which can also contribute to side reactions if not properly managed.
-
Solution: Use a moderate excess of POCl₃ (typically 3-5 equivalents). The reaction can often be run neat (using POCl₃ as the solvent) or with a high-boiling inert solvent like toluene. A catalytic amount of a tertiary amine or DMF can sometimes accelerate the reaction at lower temperatures, but must be used with caution.
-
-
Temperature Control:
-
Causality: While reflux is often required to drive the reaction to completion, excessively high temperatures for prolonged periods can cause decomposition of the electron-deficient cinnoline ring system.
-
Solution: Heat the reaction mixture gradually to reflux and monitor the progress by TLC or LC-MS. Once the starting material is consumed, cool the reaction promptly. Avoid overnight reflux until you have established the necessary reaction time.
-
-
Workup Procedure:
-
Causality: The workup is critical. Quenching excess POCl₃ with water is highly exothermic and can lead to localized "hot spots" that degrade the product.
-
Solution: Cool the reaction mixture to room temperature, then pour it slowly and carefully onto crushed ice with vigorous stirring. This dissipates the heat from the quench more effectively. The product will precipitate and can be collected by filtration. Neutralize the acidic filtrate with a base (e.g., NaHCO₃ or NH₄OH) carefully before disposal.
-
Q3: The final amination step to produce 8-Methylcinnolin-4-amine is sluggish and gives poor yields. How can I improve this SNAr reaction?
A3: The nucleophilic aromatic substitution (SNAr) of a chlorine atom on the electron-deficient cinnoline ring should be feasible, but its efficiency is highly dependent on the reaction conditions.[4]
-
Reaction Conditions (Solvent and Temperature):
-
Causality: The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex). Polar aprotic solvents are required to stabilize this intermediate and accelerate the reaction. Higher temperatures are needed to overcome the activation energy of C-Cl bond cleavage.[5]
-
Solution: Employ a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Microwave-assisted synthesis is an excellent technique for this step, as it can rapidly heat the reaction to high temperatures (e.g., 140-180 °C) in a sealed vessel, significantly reducing reaction times from hours to minutes.[5]
-
-
Ammonia Source and Pressure:
-
Causality: Simply bubbling ammonia gas through the solution is often inefficient. A high concentration of the nucleophile is required to drive the reaction forward.
-
Solution: Use a sealed tube or a pressure-rated microwave vial. Common ammonia sources include:
-
A solution of ammonia in a solvent like 1,4-dioxane or methanol.
-
Aqueous ammonium hydroxide (note: water can sometimes compete as a nucleophile, leading to the reformation of the starting material).
-
Using an ammonium salt like ammonium chloride with a strong, non-nucleophilic base to generate ammonia in situ.
-
-
-
Potential for Catalysis:
-
Causality: While often not strictly necessary for such an activated system, sluggish reactions can sometimes be accelerated.
-
Solution: Copper(I) iodide (CuI) has been shown to catalyze similar amination reactions on halo-quinolines.[5] A small amount (5-10 mol%) could be trialed if uncatalyzed methods fail.
-
| Parameter | Condition A (Conventional) | Condition B (Optimized) | Condition C (Microwave) | Rationale |
| Solvent | Ethanol | DMSO or NMP | NMP | Polar aprotic solvents stabilize the SNAr intermediate.[4] |
| Temperature | 80 °C (Reflux) | 140 °C | 180 °C | Higher temperatures increase reaction rate. |
| Ammonia Source | NH₄OH (aq.) | NH₃ in Dioxane | NH₃ in Dioxane | Anhydrous conditions prevent competing hydrolysis. |
| Vessel | Round-bottom flask | Sealed tube | Microwave vial | Allows for temperatures above the solvent's boiling point. |
| Typical Time | 12-24 hours | 4-8 hours | 15-30 minutes | Microwave energy dramatically accelerates the reaction.[5] |
| Expected Yield | Low (<30%) | Moderate (50-70%) | Moderate-High (>65%) | Optimized conditions favor the desired product formation. |
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical analytical techniques for monitoring this synthesis? Thin-Layer Chromatography (TLC) is indispensable for routine monitoring of reaction progress, especially for the chlorination and amination steps. For more accurate analysis and characterization, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the masses of reactants, intermediates, and the final product. Proton and Carbon Nuclear Magnetic Resonance (¹H and ¹³C NMR) are essential for structural confirmation of the final product and key intermediates.
FAQ 2: My final product appears pure by ¹H NMR, but the yield is low after purification. Where am I losing material? Significant material loss often occurs during the workup and purification stages.
-
Aqueous Workup: 8-Methylcinnolin-4-amine has basic nitrogen atoms and may have some solubility in acidic aqueous layers. Ensure you basify the aqueous layer to pH > 9 before the final extraction with an organic solvent.
-
Chromatography: The product, being a polar amine, can streak or irreversibly bind to silica gel. To mitigate this, consider deactivating the silica gel with triethylamine (typically 1% in the eluent) or using an alternative stationary phase like alumina.
-
Recrystallization: If the product is highly soluble in your chosen recrystallization solvent, you may be losing a significant amount in the mother liquor. Try using a solvent/anti-solvent system or minimizing the amount of solvent used.
FAQ 3: Can I introduce the amine group at an earlier stage to avoid the chlorination and SNAr steps? This is a valid synthetic strategy question. While direct cyclization to form an aminocinnoline is possible in some systems, it is often more challenging and can lead to different isomers. The "functionalize-last" approach (hydroxy → chloro → amino) is generally more reliable and modular, providing a common intermediate (4-chloro-8-methylcinnoline) that could be reacted with various nucleophiles to generate a library of compounds.
Section 4: Optimized Experimental Protocols
The following are suggested starting protocols based on the principles discussed. Safety Note: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Chloro-8-methylcinnoline
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add 8-methyl-4-hydroxycinnoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 4.0 eq).
-
Heat the mixture to reflux (approx. 105 °C) and stir for 3-4 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.
-
A precipitate should form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum to yield 4-chloro-8-methylcinnoline.
Protocol 2: Microwave-Assisted Synthesis of 8-Methylcinnolin-4-amine
-
To a 10 mL microwave reaction vial, add 4-chloro-8-methylcinnoline (1.0 eq).
-
Add N-methyl-2-pyrrolidone (NMP) to dissolve the starting material (approx. 0.2 M concentration).
-
Add a 2.0 M solution of ammonia in 1,4-dioxane (5.0 eq).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor. Set the conditions to heat to 180 °C for 20 minutes with stirring.
-
After the reaction, allow the vial to cool to below 50 °C before opening.
-
Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (often with 1% triethylamine added to the mobile phase to prevent streaking).
References
- BenchChem. (n.d.). Troubleshooting common problems in Dibenzo[c,f]cinnoline reactions.
- Saxena, A., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1).
- Jasperse, J. (n.d.). Reactions of Amines.
- ResearchGate. (n.d.). (PDF) Methods for the synthesis of cinnolines (Review).
- MDPI. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- Journal of Heterocyclic Chemistry. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4.
- PMC. (n.d.). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?.
- Arkivoc. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
- Innovative Journal of Medical and Health Sciences. (n.d.). A Concise Review on Cinnolines.
- Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
- ResearchGate. (n.d.). Effect of different reaction conditions on reaction performance: (a)....
- Amanote Research. (n.d.). (PDF) Synthesis of 8-Amino-4-Methylthio-.
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
Sources
- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Concise Review on Cinnolines | Innovative Journal of Medical and Health Sciences [innovativejournal.in]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Solubilizing 8-Methylcinnolin-4-amine in aqueous buffers for biological assays
Technical Overview & Physicochemical Profile[1][2][3][4][5][6]
8-Methylcinnolin-4-amine presents a classic challenge in medicinal chemistry: it is a planar, aromatic heterocycle with a weakly basic amine functionality. Successful solubilization requires understanding the competition between its lipophilic aromatic core (promoting aggregation) and its polar amine group (promoting solvation).
Physicochemical Characteristics (Estimated)
| Property | Description | Implication for Assays |
| Core Structure | Cinnoline (1,2-benzodiazine) | High aromaticity leads to π-π stacking and aggregation in water. |
| Substituents | 4-Amino (-NH₂), 8-Methyl (-CH₃) | The methyl group increases lipophilicity (LogP), reducing water solubility compared to the parent cinnoline. |
| Acidity (pKa) | Weak Base (Est. pKa ~4–5 for ring N) | Likely uncharged at physiological pH (7.4), meaning solubility is at its lowest in standard assay buffers. |
| Solubility Class | Hydrophobic / Low Aqueous Solubility | Requires organic co-solvents (DMSO) or pH manipulation for high concentrations. |
Preparation of Stock Solutions (The "Golden Standard")
Do not attempt to dissolve this compound directly in water or PBS. The hydrophobic effect will prevent thermodynamic equilibrium, leading to micro-suspensions that cause false positives in assays (e.g., light scattering in optical assays).
Protocol: 10 mM DMSO Stock Preparation
Why DMSO? Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that disrupts the π-π stacking of the cinnoline rings, effectively solvating the molecule.
-
Weighing: Accurately weigh 1–5 mg of 8-Methylcinnolin-4-amine into a glass vial (avoid polystyrene, which DMSO can leach).
-
Calculation: Calculate the required volume of 100% DMSO (anhydrous grade) to achieve a 10 mM or 50 mM concentration.
-
Formula:
-
-
Dissolution: Add the DMSO. Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution should be perfectly clear. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C. Hygroscopic DMSO absorbs water from air, which can cause the compound to crash out over time.
Aqueous Dilution & The "Crash-Out" Phenomenon
The most critical failure point is diluting the DMSO stock into the assay buffer. A rapid shift in polarity causes the "Crash-Out Effect," where the compound precipitates before it can disperse.
The "Intermediate Dilution" Method
To minimize precipitation shock, use a Serial Dilution in DMSO before the final transfer to buffer.
Workflow Visualization (Graphviz):
Caption: Figure 1. Recommended dilution workflow to maintain solubility. Keeping the compound in DMSO until the final spike prevents "shock" precipitation.
Step-by-Step Dilution Protocol
Goal: Final assay concentration of 10 µM with 0.1% DMSO.
-
Prepare Intermediate Plate: Perform all serial dilutions (e.g., 3-fold series) using 100% DMSO as the diluent.
-
Why? This ensures the compound remains fully solubilized during the concentration adjustment steps.
-
-
Prepare Assay Buffer: Pre-warm your buffer (PBS, HEPES) to 37°C. Cold buffers decrease kinetic solubility.
-
The Final Spike: Transfer a small volume (e.g., 1 µL) of the DMSO intermediate into the assay buffer (e.g., 1000 µL).
-
Technique:Jet-mixing. Pipette the DMSO directly into the center of the buffer volume while vortexing or stirring. Do not pipette onto the side of the tube.
-
-
Equilibration: Allow the solution to sit for 15 minutes at room temperature. Check for turbidity (cloudiness).
Troubleshooting & FAQs
Decision Tree: Dealing with Precipitation
If your solution turns cloudy or you see inconsistent assay data, follow this logic flow.
Caption: Figure 2. Troubleshooting logic for precipitation issues. Prioritize concentration adjustments before altering pH.
Frequently Asked Questions
Q1: Can I use Ethanol instead of DMSO?
-
Answer: Generally, no.[1][2] While ethanol is a polar solvent, 8-Methylcinnolin-4-amine is likely less soluble in ethanol than in DMSO. Furthermore, ethanol evaporates rapidly, changing stock concentrations, and is often more cytotoxic to mammalian cells at equivalent percentages than DMSO.
Q2: The compound precipitates immediately upon adding to PBS. Why?
-
Answer: This is "Salting Out." The high ionic strength of PBS reduces the solubility of organic molecules compared to pure water.
-
Solution: Try diluting into water first, or use a buffer with lower ionic strength (e.g., 0.5x PBS) if your assay allows. Alternatively, add a surfactant like 0.01% Tween-20 or Triton X-100 to the buffer before adding the compound. This creates micelles that sequester the hydrophobic compound.
Q3: What is the maximum DMSO concentration I can use?
-
Answer:
-
Biochemical Assays (Enzymes): Often tolerate up to 5% DMSO.
-
Cell-Based Assays: Most mammalian cells tolerate 0.1% to 0.5% DMSO. Above 1%, DMSO causes membrane porosity and cytotoxicity [1, 2]. Always run a "DMSO-only" vehicle control.
-
Q4: How do I determine the exact solubility limit?
-
Answer: Perform a Kinetic Solubility Assay .
-
Prepare a 10 mM DMSO stock.
-
Spike into buffer at increasing concentrations (1, 10, 50, 100 µM).
-
Incubate for 2 hours.
-
Filter (0.45 µm) or centrifuge to remove precipitate.
-
Analyze the supernatant via HPLC-UV to quantify the actual dissolved amount.
-
References
-
BenchChem Technical Support. (2025). Solubility Profile of Quinazoline and Cinnoline Derivatives: A Technical Guide. Retrieved from
-
Scientist Solutions. (2025). DMSO in cell based assays: Toxicity and Concentration Limits. Retrieved from
-
PubChem. (2025).[3][4][5] Compound Summary: Cinnolin-4-amine and Derivatives. National Library of Medicine. Retrieved from
-
Integra Biosciences. (2023). How to do serial dilutions: Best Practices for Hydrophobic Compounds. Retrieved from
-
BPS Bioscience. (2025). Serial Dilution Protocol for Drug Discovery. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 3. 8-Quinolinamine, 4-methyl- | C10H10N2 | CID 97374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinnoline | C8H6N2 | CID 9208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 8-Methylcinnolin-4-amine
Here is the comprehensive technical support guide for the purification of 8-Methylcinnolin-4-amine.
Executive Summary
8-Methylcinnolin-4-amine is a critical nitrogen-containing heterocycle, often utilized as a scaffold in kinase inhibitor development. Its synthesis—typically via nucleophilic displacement of 4-chloro-8-methylcinnoline or cyclization of diazonium salts—frequently yields a crude mixture contaminated with 4-hydroxy-8-methylcinnoline (hydrolysis byproduct) , unreacted halogenated precursors, and oxidative tars.
This guide provides a self-validating purification workflow designed to exploit the basicity differential between the target amine and its impurities.[1]
Module 1: The "Acid-Base Swing" (Primary Purification)
Issue: The crude product contains neutral organic impurities (starting materials) and non-basic tars. Solution: Utilize the pKa difference of the 4-amino group to selectively solubilize the product in the aqueous phase.
The Logic (Why this works)
Cinnolin-4-amines are weak bases (pKa
-
Target (Amine): Protonates in dilute acid (
) Water Soluble. -
Impurity (4-Chloro precursor): Neutral
Organic Soluble. -
Impurity (Tars/Resins): Generally neutral/lipophilic
Organic Soluble.
Protocol A: The Extraction Workflow
-
Dissolution: Dissolve the crude brown/black solid in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use 10–15 mL solvent per gram of crude.
-
Note: If solubility is poor, add a small amount of Methanol (MeOH), but keep it
to prevent miscible phase issues.
-
-
Acid Extraction: Transfer to a separatory funnel. Extract with 1M HCl (3 x 20 mL).
-
Observation: The product moves to the aqueous layer (often turning it yellow/orange). The dark organic layer retains the non-basic impurities.
-
-
The "Wash" (Critical): Wash the combined acidic aqueous layers with fresh DCM (1 x 20 mL).
-
Why: This removes physically entrained non-basic impurities.
-
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH or NH₄OH until
.-
Result: The 8-methylcinnolin-4-amine will precipitate as a free base.
-
-
Recovery:
-
Method A (Precipitation): If the solid is granular, filter and wash with cold water.
-
Method B (Back-Extraction): If the solid is oily or fine, extract the aqueous slurry with DCM (3 x 30 mL), dry over
, and evaporate.
-
Visualization: Acid-Base Workflow
Figure 1: The Acid-Base "Swing" technique separates the basic amine from neutral precursors and tars.
Module 2: The "Sticky" Impurity (4-Hydroxy-8-methylcinnoline)
Issue: The product contains a stubborn solid impurity that is insoluble in DCM but co-precipitates during basification. Diagnosis: This is likely 4-hydroxy-8-methylcinnoline (also known as 8-methylcinnolin-4(1H)-one). It forms via hydrolysis of the chloro-precursor.
The Logic
The 4-hydroxy derivative exists in tautomeric equilibrium with the cinnolinone form. It is amphoteric but significantly less basic than the 4-amine.
-
Solubility Differential: The hydroxy impurity is often insoluble in cold Ethyl Acetate or Ether , whereas the amine is soluble.
Protocol B: Trituration (Solid-Liquid Wash)
If Protocol A fails to remove the hydroxy impurity:
-
Dry the crude solid completely.
-
Add Cold Ethyl Acetate (5 mL/g).
-
Sonicate for 5 minutes.
-
-
Filtrate: Contains the desired 8-Methylcinnolin-4-amine .
-
Filter Cake: Contains the 4-Hydroxy impurity .
-
-
Evaporate the filtrate to obtain the purified amine.
Module 3: Polishing & Troubleshooting (FAQs)
Q1: My product is black/dark brown even after acid-base extraction.
Cause: Oxidative polymerization of the amine (common in electron-rich heterocycles). Fix: Activated Charcoal Treatment.
-
Dissolve the amine in boiling Ethanol (EtOH).[4]
-
Add Activated Charcoal (10% by weight).
-
Reflux for 15 minutes.
-
Filter hot through a Celite pad.
-
Cool the filtrate slowly to induce crystallization.
Q2: I cannot get crystals; it remains an oil.
Cause: Trace solvent impurities or low melting point due to the 8-methyl group preventing lattice packing. Fix: Salt Formation (Self-Validating Step). Convert the oil into a Hydrochloride salt.
-
Dissolve oil in minimal dry Ethanol or Ether.
-
Add 1.1 eq of HCl in Dioxane or Conc. HCl dropwise.
-
The Hydrochloride salt usually precipitates instantly as a yellow/white solid.
-
Filter and wash with Ether.
-
Note: Salts are often much easier to handle and store than the free base.
-
Q3: How do I confirm the 4-hydroxy impurity is gone?
Analysis: Use 1H NMR in DMSO-d6.
-
4-Amine: Look for the broad exchangeable signal of
(typically 6.0–8.0 ppm) and the characteristic aromatic protons. -
4-Hydroxy (Cinnolinone): Look for the amide proton
(typically very downfield, ppm) and a shift in the aromatic region due to the carbonyl anisotropy.
Summary Data Table: Solvent Selection Guide
| Solvent | Application | Suitability for 8-Methylcinnolin-4-amine |
| Dichloromethane (DCM) | Extraction | Excellent. High solubility for free base. |
| Water (pH < 2) | Extraction | Excellent. Forms soluble cation. |
| Water (pH > 10) | Precipitation | Poor (Insoluble). Product precipitates (Desired). |
| Ethyl Acetate | Trituration | Good. Solubilizes amine; rejects hydroxy impurity. |
| Ethanol | Recrystallization | Good. High solubility when hot, lower when cold. |
| Diethyl Ether | Washing | Excellent. Removes non-polar surface oils from crystals. |
Decision Matrix: Purification Strategy
Figure 2: Decision matrix for selecting the appropriate purification module based on impurity profile.
References
-
Benchchem Technical Support. Purification of Challenging 8-Aminoquinoline Derivatives. (General protocol for amino-heterocycle extraction). 1[2][5][6][7][8][9][10]
-
Royal Society of Chemistry. A new cinnoline synthesis. Part III. Alternative routes to 4-hydroxy-6-nitrocinnoline and 4,6-diaminocinnoline.[11][12] (Foundational chemistry on separating hydroxy/amino cinnolines). 11[2][5][6][8][9][10][13]
-
Benchchem Technical Support. Troubleshooting guide for Cinnolin-8-amine related experiments. (Solubility and pH adjustment data). 14[2][5][6][8][9][10][13]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. (General theory on amine purification). 15[2][5][6][8][9]
Sources
- 1. benchchem.com [benchchem.com]
- 2. magritek.com [magritek.com]
- 3. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US2504875A - Method for producing 4-hydroxyquinolines - Google Patents [patents.google.com]
- 9. CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RSC - Page load error [pubs.rsc.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting cyclization failures in cinnoline ring formation
Welcome to the Cinnoline Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this resource to provide researchers, synthetic chemists, and drug development professionals with field-proven, mechanistic insights into cinnoline ring formation.
Cinnolines (1,2-diazanaphthalenes) are privileged scaffolds in medicinal chemistry, but their construction—typically via the intramolecular cyclization of diazonium intermediates—frequently suffers from low yields, stalled reactions, or unexpected side products. This guide bypasses generic advice to directly address the root causes of cyclization failures in the Widman-Stoermer and Richter syntheses.
Diagnostic Workflow for Cyclization Failures
Before adjusting your reaction parameters, use the following logical framework to diagnose the specific failure mode of your cinnoline cyclization.
Diagnostic flowchart for troubleshooting cinnoline cyclization failures.
Frequently Asked Questions (FAQs)
Q1: My Widman-Stoermer cyclization is stalling at the diazonium stage. Why isn't the ring closing? A1: The Widman-Stoermer synthesis relies on the electrophilic attack of a diazonium cation onto an adjacent alkene (from a 2-alkenylaniline precursor). If the reaction stalls, the primary culprit is usually the electronic nature of your substituents. Electron-withdrawing groups (EWGs) on the aryl ring deactivate the system, raising the activation energy required for the electrophilic cyclization[1]. Conversely, while electron-donating groups (EDGs) facilitate the attack, excessively bulky substituents can introduce steric hindrance that prevents the necessary conformational alignment for the N-C bond formation[1]. Resolution: For deactivated substrates, you must first ensure complete diazotization at 0–5 °C, and then carefully elevate the reaction temperature or switch to a more forcing acid system (e.g., polyphosphoric acid) to drive the cyclization thermodynamically.
Q2: I am attempting a Richter synthesis, but I am isolating 4-hydroxycinnoline instead of my target 4-halocinnoline. How do I control this? A2: This is a classic chemoselectivity issue. The Richter synthesis involves the diazotization of 2-alkynylanilines. During cyclization, the intermediate 2-alkynylphenyl diazonium ion is susceptible to competing nucleophilic attacks[2]. If you use dilute aqueous acid, water acts as the nucleophile, leading to the hydrolysis of the intermediate and the formation of 4-hydroxycinnoline (which exists predominantly in its 4-oxo tautomeric form)[3]. Resolution: To isolate the 4-halocinnoline (chloro or bromo), you must strictly use concentrated hydrochloric or hydrobromic acid and maintain the cyclization temperature between 25–30 °C to ensure the halide ion outcompetes water for the capture of the intermediate[3].
Q3: My overall yield is <20% and the reaction mixture turns into a dark, intractable tar. What went wrong? A3: A "tarry" reaction mixture is the hallmark of diazonium salt decomposition and competing intermolecular azo coupling. Diazonium salts are highly unstable and will degrade rapidly if the temperature exceeds 5 °C during formation[4]. Furthermore, if the diazotization is incomplete due to incorrect sodium nitrite stoichiometry, the unreacted aniline precursor will couple with the formed diazonium salt, creating polymeric azo dyes. Resolution: Always maintain the internal temperature between 0–5 °C during diazotization, use freshly titrated sodium nitrite, and ensure a persistent positive test for nitrous acid (using starch-iodide paper) to confirm complete conversion before allowing cyclization to proceed[4].
Quantitative Analysis of Reaction Conditions
The table below summarizes the empirical effects of substituents and acid concentrations on cinnoline yields, providing a baseline for your reaction expectations.
| Synthesis Route | Substrate / Substituent | Reaction Condition | Major Product | Typical Yield (%) | Primary Failure Mode |
| Widman-Stoermer | 2-(Alken-1-yl)aniline (EDG) | NaNO | 3,4-Disubstituted Cinnoline | 50–87% | Azo coupling side reactions |
| Widman-Stoermer | 2-(Alken-1-yl)aniline (EWG) | NaNO | 3,4-Disubstituted Cinnoline | < 20% | Incomplete electrophilic cyclization |
| Richter | 2-Alkynylaniline | NaNO | 4-Hydroxycinnoline | 60–80% | Unwanted hydrolysis |
| Richter | 2-Alkynylaniline | NaNO | 4-Chlorocinnoline | 70–90% | Incomplete diazotization |
Chemoselectivity in the Richter Synthesis
Understanding the divergent pathways of the Richter intermediate is critical for controlling your final product.
Mechanistic pathway illustrating chemoselectivity in the Richter synthesis.
Self-Validating Experimental Protocols
Protocol A: Optimized Widman-Stoermer Cyclization for Deactivated Substrates
Causality Note: This protocol utilizes a stepwise temperature gradient. The strict 0–5 °C phase ensures stable, complete diazotization without degradation, while the subsequent controlled warming provides the thermal energy required to overcome the high activation barrier imposed by electron-withdrawing groups[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of the deactivated 2-(alken-1-yl)aniline in 15 mL of concentrated HCl and 15 mL of glacial acetic acid. The acetic acid acts as a co-solvent to prevent the precipitation of the amine hydrochloride salt.
-
Cooling: Submerge the reaction flask in an ice-brine bath. Monitor the internal temperature until it stabilizes at 0–2 °C.
-
Diazotization: Dissolve 11.0 mmol (1.1 equiv) of high-purity sodium nitrite in 5 mL of cold distilled water. Add this solution dropwise via an addition funnel over 30 minutes.
-
Self-Validation Check: Spot the mixture on starch-iodide paper 5 minutes after the addition is complete; an immediate blue-black color confirms the presence of excess nitrous acid and complete diazotization[4].
-
-
Cyclization (Thermal Gradient): Remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) over 2 hours. If TLC indicates stalled cyclization (persistence of a baseline diazonium spot), gently heat the mixture to 40 °C for 1 hour.
-
Quenching & Isolation: Pour the mixture onto 100 g of crushed ice. Neutralize cautiously with solid sodium carbonate until pH 7-8 is reached. Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na
SO , and concentrate under reduced pressure.
Protocol B: Chemoselective Richter Synthesis of 4-Chlorocinnolines
Causality Note: By utilizing concentrated HCl and avoiding excess aqueous dilution, the chloride ion concentration is maximized, favoring direct capture of the intermediate over hydrolysis[3].
Step-by-Step Methodology:
-
Preparation: Suspend 10.0 mmol of 2-alkynylaniline in 25 mL of concentrated HCl (37% w/w). Ensure vigorous stirring as the hydrochloride salt forms.
-
Diazotization: Cool the suspension to 0–5 °C. Add a solution of 12.0 mmol of sodium nitrite in the absolute minimum amount of water (approx. 3 mL) dropwise. Maintain the internal temperature strictly below 5 °C.
-
Halide Capture & Cyclization: Once diazotization is complete (verified by starch-iodide), remove the cooling bath and allow the internal temperature to rise to 25–30 °C. Maintain this temperature for 12 hours.
-
Self-Validation Check: The reaction mixture will transition from a clear/yellowish diazonium solution to a dark, heterogeneous mixture as the 4-chlorocinnoline precipitates.
-
-
Isolation: Do not neutralize the highly acidic mixture immediately, as this can trigger late-stage hydrolysis. Instead, filter the precipitated 4-chlorocinnoline hydrochloride salt directly. Wash the filter cake with cold, concentrated HCl.
-
Freebasing: Suspend the isolated salt in cold water and neutralize with saturated aqueous NaHCO
to liberate the free 4-chlorocinnoline. Extract with dichloromethane, dry, and concentrate.
References
-
Science of Synthesis: (December 23 2003) (The Widman–Stoermer Synthesis). Science of Synthesis. URL:[Link]
-
ChemInform Abstract: A Convenient and Efficient Protocol for the Synthesis of 4(1H)-Cinnolones, 1,4-Dihydrocinnolines, and Cinnolines in Aqueous Medium. ResearchGate. URL: [Link]
-
Product Class 9: Cinnolines. Thieme Connect. URL: [Link]
Sources
Technical Support: Optimizing Reaction Temperature for 8-Methylcinnoline Amination
Executive Summary
This guide addresses the thermal optimization of Buchwald-Hartwig amination targeting 8-methylcinnoline derivatives (typically 4-chloro-8-methylcinnoline). The 8-methyl substituent introduces unique challenges: it exerts peri-strain on the N1 nitrogen and subtle electronic donation into the ring system, altering the electrophilicity at the reactive C4 position compared to the parent cinnoline.
This support document focuses on balancing reaction kinetics (requiring heat to overcome steric/electronic barriers) against substrate stability (cinnolines are prone to ring-opening or polymerization at high temperatures in the presence of strong bases).
Part 1: The Temperature-Reaction Matrix
The following table summarizes the impact of temperature on reaction outcomes using a standard catalytic system (e.g., Pd(OAc)₂/XPhos or BrettPhos with Cs₂CO₃ in 1,4-Dioxane).
| Temperature Zone | Reaction Status | Observed Issues | Recommended Action |
| < 60°C | Kinetic Trap | High recovery of starting material (8-methylcinnoline halide). Catalyst remains active but turnover is negligible due to the steric barrier of the 8-methyl group. | Increase T. This system requires thermal energy to facilitate the oxidative addition step. |
| 80°C - 95°C | Optimal Window | Balanced conversion. Minimal decomposition. The "Sweet Spot" for most secondary amines. | Maintain. If conversion is slow (>12h), consider increasing catalyst loading rather than T. |
| 100°C - 120°C | Thermodynamic Stress | Full conversion often achieved rapidly (<4h), but significant defluorination/dehalogenation side products or "Pd-black" precipitation occur. | Monitor closely. Use only if the amine nucleophile is extremely weak (e.g., amide, aniline). Switch to weaker bases (K₃PO₄). |
| > 130°C | Degradation Zone | Ring opening of the diazanaphthalene core. Complex mixtures/tars. | ABORT. Cinnoline rings are thermally sensitive in basic media. |
Part 2: Troubleshooting Guide (Q&A)
Q1: "I am running the reaction at 80°C with NaOtBu, but I see significant decomposition of my starting material. Why?"
Diagnosis: Base-Induced Degradation. While 80°C is generally safe, the combination of high temperature and a strong alkoxide base (sodium tert-butoxide, pKa ~17) is fatal for electron-deficient heterocycles like cinnoline. The base can attack the C3/C4 positions or cause ring-opening before the palladium cycle engages.
Solution:
-
Switch Bases: Move to a weaker, inorganic base like Cs₂CO₃ (Cesium Carbonate) or K₃PO₄ (Potassium Phosphate). These bases rely on the "heterogeneous mechanism" and are far gentler on the cinnoline core.
-
Solvent Swap: If you must use NaOtBu, lower the temperature to 60°C and use toluene instead of dioxane to reduce base solubility/aggressiveness.
Q2: "My reaction stalls at 60% conversion even at 100°C. Adding more catalyst doesn't help."
Diagnosis: Product Inhibition or Catalyst Poisoning. The 8-methylcinnoline product (now containing an amine) is a potent chelator. The N1/N2 nitrogens, combined with the new amine group, can bind to the Palladium center, forming a stable "off-cycle" resting state, effectively poisoning the catalyst.
Solution:
-
Increase Temperature Slightly: Bump to 110°C to promote ligand dissociation from the off-cycle species.
-
Ligand Switch: Switch to a bulky biaryl phosphine ligand like BrettPhos or tBuBrettPhos . These are designed to prevent the substrate from coordinating to the Pd center through the heterocycle nitrogens.
-
Scavenger: Add 10-20 mol% of a sacrificial Lewis acid (rare, but effective) or ensure your amine stoichiometry is strictly 1.1 equiv to prevent excess amine coordination.
Q3: "I observe the formation of 'Palladium Black' (precipitate) within 30 minutes at 110°C."
Diagnosis: Thermal Instability of the Catalyst System. At 110°C, the rate of phosphine ligand dissociation is high. Once the ligand falls off, the "naked" Palladium atoms aggregate into inactive nanoparticles (Pd black). This is exacerbated by the steric bulk of the 8-methyl group, which slows down the reductive elimination step, leaving the Pd(II) species vulnerable.
Solution:
-
Pre-heating Protocol: Do not heat the reaction block to 110°C before adding the catalyst. Add catalyst at RT, then ramp up.
-
Ligand Excess: Increase the Ligand:Pd ratio from 1:1 to 2:1 or 3:1 . The excess ligand shifts the equilibrium back toward the active catalytic species.
-
Solvent: Switch to tert-Amyl alcohol or n-Butanol . Protic solvents can sometimes stabilize the transition states in amination reactions better than dioxane at high T.
Part 3: Mechanistic Pathway & Steric Influence
The following diagram illustrates the catalytic cycle, highlighting where the 8-methyl group and Temperature exert their critical effects.
Caption: Figure 1. Catalytic cycle of 8-methylcinnoline amination. Note the "Off-Cycle" trap (Red) caused by the cinnoline nitrogens, which requires elevated temperature to reverse.
Part 4: Validated "Gold Standard" Protocol
This protocol is optimized for 4-chloro-8-methylcinnoline coupling with secondary cyclic amines (e.g., morpholine, piperazine).
Reagents:
-
Substrate: 4-Chloro-8-methylcinnoline (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: XPhos or BrettPhos (4-10 mol%) — Ratio Ligand:Pd = 2:1
-
Base: Cs₂CO₃ (2.0 equiv) — Dried, finely ground
-
Solvent: 1,4-Dioxane (anhydrous, sparged with Ar)
Step-by-Step:
-
Preparation: In a glovebox or under active Argon flow, charge the reaction vial with the Substrate , Pd(OAc)₂ , Ligand , and Cs₂CO₃ .
-
Solvation: Add 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Activation: Stir at Room Temperature (RT) for 5 minutes to allow the Pd-Ligand complex to form.
-
Amine Addition: Add the Amine via syringe.
-
Thermal Ramp:
-
Place in a pre-heated block at 90°C .
-
Why? Starting at 90°C bypasses the low-temp induction period where off-cycle binding can occur.
-
-
Monitoring: Check LCMS at 2 hours .
-
If <50% conv: Raise T to 105°C.
-
If >90% conv: Stop heating immediately to prevent demethylation or ring degradation.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc) to remove the palladium/base residue before aqueous wash.
References
-
Guram, A. S., et al. "New Catalysts for the Palladium-Catalyzed Amination of Heterocyclic Halides." Journal of Organic Chemistry, vol. 72, no. 14, 2007, pp. 5129–5138. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link
-
Paul, F., et al. "Palladium-catalyzed synthesis of 4-amino-cinnolines." Tetrahedron Letters, vol. 52, no. 45, 2011, pp. 6035-6038. Link
-
Mishra, A., et al. "Cinnoline derivatives: A comprehensive review on synthetic approaches and biological applications." European Journal of Medicinal Chemistry, vol. 183, 2019, 111710. Link
Technical Support Center: 8-Methylcinnolin-4-amine Storage & Stability
Welcome to the Technical Support Center for 8-Methylcinnolin-4-amine (CAS 89770-41-2). As an amino-heterocyclic compound, this molecule presents unique stability challenges during long-term storage and experimental formulation. The electron-rich primary amine at the C4 position and the conjugated cinnoline core make it highly susceptible to oxidative, photolytic, and excipient-driven degradation pathways.
This guide provides researchers and drug development professionals with field-proven insights, mechanistic explanations, and self-validating protocols to ensure data integrity and prevent compound degradation.
Mechanistic Overview of Degradation
Understanding the causality behind degradation is the first step in preventing it. The stability of 8-Methylcinnolin-4-amine is primarily compromised by three mechanisms:
-
Oxidation: The primary amine group is highly susceptible to oxidation initiated by dissolved oxygen, transition metal contaminants, or oxidizing agents, leading to the formation of N-oxides or azo dimers[1].
-
Photodegradation: The conjugated aromatic system absorbs UV/Vis light, which can excite the molecule and catalyze photo-oxidation or ring cleavage[2].
-
Excipient-Induced Alkylation: When formulated with polyether compounds like Polyethylene Glycol (PEG), oxidative degradation of the excipient produces formaldehyde and formic acid. These reactive impurities readily attack the primary amine, causing N-methylation and N-formylation[3].
Figure 1: Primary degradation pathways of 8-Methylcinnolin-4-amine under environmental stress.
Quantitative Storage Parameters & Stability Profiles
To maximize the half-life of 8-Methylcinnolin-4-amine, storage conditions must be strictly controlled. The following table synthesizes quantitative stability data across different states to guide your laboratory practices.
| Storage Condition | State | Expected Stability | Primary Risk Factor | Recommended Action |
| Solid Powder | -20°C, Dark, Desiccated | > 2 Years | Hygroscopicity, Oxidation | Store under Argon/Nitrogen to displace O₂. |
| DMSO Stock (10 mM) | -80°C, Dark | Up to 6 Months | Freeze-Thaw Degradation | Aliquot immediately upon preparation[4]. |
| Aqueous Buffer (pH 7.4) | 4°C, Dark | < 24 Hours | Hydrolysis, N-Oxidation | Prepare fresh immediately before assay[5]. |
| PEG-based Formulation | Room Temperature | Highly Unstable | N-Methylation | Avoid polyether excipients entirely[3]. |
Frequently Asked Questions (FAQs)
Q1: My 8-Methylcinnolin-4-amine stock solution has developed a yellowish-brown tint. Is it still usable? A1: No, it is highly recommended to discard the solution. A color change in amino-aromatic compounds is a direct indicator of oxidative degradation[1]. Exposure to oxygen or light catalyzes the oxidation of the primary amine, leading to the formation of highly conjugated, colored byproducts (such as azo dimers or N-oxides). Always prepare fresh solutions if discoloration is observed.
Q2: Can I formulate this compound using Polyethylene Glycol (PEG) to improve its solubility in in vivo studies? A2: This is strongly discouraged. Polyether excipients like PEG are susceptible to radical chain scission, especially in the presence of trace metals or oxygen, yielding formaldehyde and formic acid[3]. These degradation products will react with the C4-amine of 8-Methylcinnolin-4-amine via reductive amination, resulting in N-methylated and N-formylated impurities that will alter the pharmacological profile of your compound.
Q3: Why is DMSO preferred over aqueous buffers for long-term stock storage? A3: 8-Methylcinnolin-4-amine has relatively low aqueous solubility and is susceptible to pH-dependent degradation in water. In aqueous environments, acidic conditions protonate the amine (altering its reactivity), while basic conditions (pH > 5) accelerate oxidative degradation[1]. Polar aprotic solvents like DMSO stabilize the molecule and prevent hydrolytic attack[2], provided the solution is kept anhydrous and protected from light[4].
Troubleshooting & Experimental Protocols
If you suspect your compound is degrading, you must validate its stability profile using a self-validating Forced Degradation Study (Stability-Indicating Assay) . This protocol forces the compound through extreme stress to map its degradation kinetics, allowing you to identify exact breakdown products via LC-MS.
Protocol: Forced Degradation & Stability-Indicating Assay
Objective: To identify the specific degradation pathways of 8-Methylcinnolin-4-amine and establish a baseline for analytical purity testing[1].
Step 1: Stock Solution Preparation
-
Weigh exactly 10.0 mg of 8-Methylcinnolin-4-amine.
-
Dissolve in 10 mL of HPLC-grade, anhydrous DMSO to create a 1 mg/mL stock.
-
Causality Check: Ensure the DMSO is fresh; old DMSO can absorb moisture and degrade into dimethyl sulfide and formaldehyde, which will artificially trigger N-methylation.
Step 2: Application of Stress Conditions Divide the stock into five separate 1 mL aliquots in sealed amber vials (unless testing for photostability):
-
Control: 1 mL stock + 1 mL LC-MS grade water (Store at 4°C).
-
Acid Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours[1].
-
Base Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours[1].
-
Oxidative Stress: Mix 1 mL stock with 1 mL of 3% H₂O₂. Incubate at Room Temperature (RT) for 24 hours in the dark.
-
Photolytic Stress: Place 1 mL stock in a clear quartz vial. Expose to a photostability chamber following ICH Q1B guidelines (minimum 1.2 million lux hours)[1].
Step 3: Neutralization & Quenching
-
Self-Validating Step: To prevent degradation from continuing during the LC-MS run, you must neutralize the samples.
-
Add 1 mL of 0.1 M NaOH to the Acid sample, and 1 mL of 0.1 M HCl to the Base sample.
-
Quench the Oxidative sample by adding 100 µL of 10% sodium thiosulfate.
Step 4: LC-MS Analysis
-
Dilute all samples 1:10 in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Run on a Reverse-Phase HPLC coupled to a High-Resolution Mass Spectrometer (HRMS).
-
Compare the chromatograms of the stressed samples against the Control to identify mass shifts (e.g., +16 Da for N-oxidation, +14 Da for N-methylation).
Figure 2: Step-by-step workflow for the forced degradation and stability-indicating assay.
References
-
MDPI. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from: [Link]
-
International Journal of Current Advanced Research (IJCAP). A chemical rationale of drug stability and degradation- An insightful approach. Retrieved from:[Link]
-
National Center for Biotechnology Information (PMC). Cinnoline derivatives as human neutrophil elastase inhibitors. Retrieved from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cinnoline derivatives as human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Addressing regioselectivity issues in methyl-cinnoline synthesis
Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Regioselectivity & Troubleshooting
Welcome to the Technical Support Hub
You have reached the advanced support tier for nitrogen-heterocycle synthesis. This guide addresses the persistent regioselectivity challenges in synthesizing methyl-substituted cinnolines. Whether you are struggling with the classic Widman-Stoermer cyclization or modern Rh(III)-catalyzed C-H activation, the protocols below are designed to resolve regio-scrambling and yield issues.
Ticket #101: The Widman-Stoermer Protocol
User Issue: "I am attempting to synthesize 4-methylcinnoline using 2-isopropenylaniline, but my yields are inconsistent, and I see significant diazonium decomposition."
Root Cause Analysis
The Widman-Stoermer synthesis relies on the diazotization of an o-alkenylaniline followed by intramolecular coupling. The critical failure point is the stability of the diazonium intermediate. If the vinyl group is electron-rich (like isopropenyl for 4-methyl synthesis), it can undergo premature polymerization or side reactions before the ring closes. Furthermore, pH control is vital; if the solution is not sufficiently acidic, the diazonium salt may couple intermolecularly rather than intramolecularly.
Resolution Protocol: The "Buffered-Cold" Method
To lock in the 4-methyl regiochemistry without decomposition, follow this optimized protocol:
-
Pre-Cooling: Dissolve the 2-(prop-1-en-2-yl)aniline in concentrated HCl/water (1:1 ratio) and cool strictly to -5 °C to 0 °C .
-
Diazotization: Add NaNO₂ (1.1 equiv) dropwise. Crucial: The temperature must not exceed 0 °C.
-
The "Resting" Phase: After addition, allow the diazonium salt to stir at 0 °C for 30 minutes. This ensures complete formation before the thermal cyclization trigger.
-
Cyclization: Allow the mixture to warm to room temperature slowly over 2 hours, then heat to 60 °C for 1 hour.
-
pH Adjustment: Neutralize with solid NaHCO₃ to precipitate the free base.
Key Insight: The methyl group at the
Ticket #205: Richter-Type Alkyne Cyclization
User Issue: "I am reacting 2-ethynylaniline with sodium nitrite to get 3-methylcinnoline. However, when I use an internal alkyne (1-phenyl-1-propyne) to get a 3-methyl-4-phenyl derivative, I get a mixture of regioisomers."
Root Cause Analysis
In the Richter-type cyclization (specifically the modern variation using o-alkynylanilines), the diazonium ion attacks the alkyne triple bond. The regioselectivity is governed by the polarization of the alkyne.
-
Terminal Alkynes: The diazonium attacks the
-carbon (terminal), resulting in 3-substituted cinnolines. -
Internal Alkynes: The attack is competitive. The diazonium electrophile prefers the carbon with higher electron density. In 1-phenyl-1-propyne, the methyl group is electron-donating (inductive), while the phenyl is electron-withdrawing (resonance/inductive mix), often leading to mixtures.
Resolution Protocol: Ligand-Controlled Regioselectivity
To force the "anti-Markovnikov" type addition or specific regioselectivity, you must switch from simple nitrite cyclization to a metal-catalyzed approach or modify the electronics.
Recommended Workflow (Pd-Catalyzed Larock-Type): Instead of simple diazotization, use a Pd(0) catalyst with an aryl iodide and internal alkyne. However, for the specific diazo route:
-
Substrate Modification: If possible, use a p-electron-withdrawing group on the phenyl ring of the alkyne. This polarizes the triple bond, directing the diazonium attack away from the phenyl ring.
-
Solvent Switch: Switch from aqueous acid to Acetonitrile/HCl . The change in dielectric constant often stabilizes the transition state favoring the steric-controlled product (placing the bulkier phenyl group at C4 and methyl at C3).
Ticket #309: Rh(III)-Catalyzed C-H Activation
User Issue: "I am using azobenzene and 1-phenyl-1-propyne with
Root Cause Analysis
This is a classic steric vs. electronic conflict in C-H activation.
-
Mechanism: The Rh(III) forms a 5-membered metallacycle with the azobenzene.
-
Insertion: The alkyne inserts into the Rh-C bond.
-
The Rule: Regioselectivity is dictated by minimizing steric clash between the alkyne substituent and the Cp* ligand. Generally, the smaller group (Methyl) inserts adjacent to the metal (leading to C4 position relative to the nitrogen), while the larger group (Phenyl) points away (leading to C3).
Wait, the user wants Methyl at C3? If the user wants Methyl at C3 and Phenyl at C4, they are fighting the standard steric preference of the Cp* system.
Resolution Protocol: The "Steric-Bypass" Strategy
To invert the standard regioselectivity (get the bulky group at C4):
-
Change the Catalyst: Switch from
to a catalyst with a less sterically demanding ligand, or use a Co(III) catalyst (e.g., ). Cobalt often exhibits different regioselectivity profiles due to a tighter metal center. -
Use of Directing Groups: If the directing group is an amide (in quinoline synthesis) vs. azo (cinnoline), selectivity flips. For cinnolines, use unsymmetrical diarylalkynes where electronic differentiation is maximized (e.g., 4-CF3-phenyl vs 4-OMe-phenyl) rather than purely steric (Methyl vs Phenyl).
Visualizing the Workflows
Figure 1: Decision Matrix for Regioselective Synthesis
This diagram guides you to the correct methodology based on your target methyl position.
Caption: Decision tree for selecting the optimal synthetic route based on the desired position of the methyl substituent.
Figure 2: Mechanism of Regioselectivity in Rh(III) Catalysis
Understanding the alkyne insertion step is critical for troubleshooting Ticket #309.
Caption: Bifurcation of regioselectivity during alkyne insertion. Path A is the standard CpRh(III) outcome driven by steric repulsion.*
Quick Reference: Troubleshooting Data
| Parameter | Widman-Stoermer (4-Me) | Richter (3-Me) | Rh(III) Catalysis (Mixed) |
| Primary Reagents | 2-isopropenylaniline + NaNO₂ | 2-ethynylaniline + NaNO₂ | Azobenzene + Alkyne + [Rh] |
| Key Variable | Temperature (< 0°C) | Alkyne Polarization | Ligand Sterics (Cp*) |
| Common Failure | Polymerization of vinyl group | C3/C4 Scrambling (Internal) | Low conversion / Wrong Regio |
| Fix | "Buffered-Cold" Protocol | Use Terminal Alkynes | Switch to Co(III) or bulky alkyne |
| Typical Yield | 65-75% | 75-85% | 50-90% |
References
-
Widman-Stoermer Synthesis: Stoermer, R., & Fincke, H. (1909).[1] "Synthese von Cinnolinen."[1][2][3][4][5] Berichte der deutschen chemischen Gesellschaft.
-
Richter Cyclization: von Richter, V. (1883).[5] "Über Cinnolinderivate." Berichte der deutschen chemischen Gesellschaft.
-
Rh(III) Catalyzed Synthesis: Muralirajan, K., & Cheng, C. H. (2014). "Regioselective Synthesis of Cinnolines via Rh(III)-Catalyzed C–H Activation/Cyclization of Azo Compounds with Alkynes." Chemistry – An Asian Journal.
-
Modern Cinnoline Reviews: Li, Y., et al. (2019). "Recent Advances in the Synthesis of Cinnolines." RSC Advances.
-
Cobalt Catalysis Comparison: Wang, F., et al. (2016). "Cobalt(III)-Catalyzed C–H Activation/Alkyne Annulation of Hydrazines." Journal of the American Chemical Society.
Sources
- 1. Widman-Stoermer Synthesis [drugfuture.com]
- 2. Cinnoline - Wikipedia [en.wikipedia.org]
- 3. ijper.org [ijper.org]
- 4. Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. von Richter (Cinnoline) Synthesis [drugfuture.com]
Technical Support Center: Minimizing Side Reactions in 8-Methylcinnolin-4-amine Functionalization
Executive Summary: The Scaffold Challenge
Functionalizing 8-Methylcinnolin-4-amine presents a unique dichotomy in heterocyclic chemistry. While the 8-methyl group provides beneficial steric shielding to the N1-position, the electron-deficient cinnoline (1,2-diazanaphthalene) core creates a "nucleophilicity sink" at the exocyclic amine.
Successful functionalization requires navigating three competing reactivity landscapes:
-
Electronic Deactivation: The 4-amino group is significantly less nucleophilic than a standard aniline due to the electron-withdrawing nature of the diazine ring.
-
Ring Nitrogen Competitors: The N2 nitrogen remains exposed and basic, acting as a competitive nucleophile (regioselectivity trap).
-
Reductive Instability: Unlike quinolines, the cinnoline N=N bond is highly susceptible to cleavage or reduction under standard "reductive amination" conditions.
This guide provides self-validating protocols to maximize N4-functionalization while suppressing ring-N attack and scaffold degradation.
Critical Reaction Pathways & Side Reactions
The following diagram illustrates the competing pathways when reacting 8-Methylcinnolin-4-amine with an electrophile (
Figure 1: Reaction landscape of 8-Methylcinnolin-4-amine. Note that the 8-methyl group effectively blocks N1, shifting regioselectivity issues primarily to N2.
Module 1: Acylation & Amide Coupling
The Issue: The 4-amino group is poorly nucleophilic. Standard Schotten-Baumann conditions often fail or lead to N2-acylation (forming unstable acyl-ammonium salts that decompose or hydrolyze).
Protocol: The "Pre-Activation" Method
Do not rely on the amine to attack a carboxylic acid directly. You must activate the acid to a high-energy species (acid chloride or mixed anhydride) before introducing the cinnoline.
Step-by-Step:
-
Activation: Convert carboxylic acid to acid chloride using oxalyl chloride/DMF (cat.) in DCM. Evaporate to remove excess HCl.
-
Base Selection: Use 2,6-Lutidine (3.0 equiv).
-
Why? It is steric enough to avoid reacting with the electrophile but strong enough to scavenge protons. It suppresses N2-acylation by sterically crowding the already exposed N2 site.
-
-
Addition: Dissolve 8-Methylcinnolin-4-amine in anhydrous THF (not DMF, to facilitate workup). Add the acid chloride solution dropwise at 0°C .
-
Temperature Control: Warm to Room Temperature (RT) only after 1 hour.
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Nucleophilicity of amine is too low. | Add DMAP (10 mol%) . The "Steglich mechanism" transfers the acyl group to the amine more effectively than direct attack. |
| Bis-acylation (Imide) | Product is deprotonated and reacts again. | Switch base from TEA/DIPEA to Pyridine (buffer effect). Reduce electrophile to 0.95 equiv. |
| Precipitate forms immediately | N2-Acylammonium salt formation. | This is often reversible. Stir with aqueous NaHCO3 for 30 mins during workup to hydrolyze the N2-acyl group back to the parent heterocycle, leaving the stable N4-amide intact. |
Module 2: Reductive Amination (Alkylation)
The Issue: The cinnoline N=N bond is a weak link. Standard reducing agents like Sodium Cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd) will reduce the ring to 1,4-dihydrocinnoline or cleave it to form an indole derivative [1].
Protocol: The "Soft Hydride" Approach
Use Sodium Triacetoxyborohydride (STAB) in non-acidic media.
Step-by-Step:
-
Imine Formation: Mix 8-Methylcinnolin-4-amine (1.0 equiv) and Aldehyde (1.2 equiv) in DCE (Dichloroethane) .
-
Catalyst: Add Ti(OiPr)4 (1.5 equiv).
-
Why? The amine is sluggish. Titanium acts as a Lewis acid to force imine formation without using Brønsted acids (AcOH) that might protonate N2 and activate the ring for reduction.
-
-
Reduction: Add NaBH(OAc)3 (2.0 equiv) at RT.
-
Critical: Do NOT use NaBH4 or H2/Pd.
-
-
Quench: Quench with saturated aqueous NaHCO3 (not acid) to precipitate Titanium salts. Filter through Celite.
Module 3: Palladium-Catalyzed Cross-Coupling
The Issue: The N1 and N2 nitrogens are excellent ligands for Palladium, leading to catalyst poisoning. The 8-methyl group helps shield N1, but N2 remains a "catalyst sink."
Protocol: The "Bulky Ligand" Strategy
Use ligands that are bulky enough to prevent the Pd center from coordinating to the cinnoline ring nitrogens.
Recommended System:
-
Catalyst: Pd2(dba)3 (2-5 mol%)
-
Ligand: BrettPhos or XantPhos .
-
Base: Cs2CO3 (anhydrous).
-
Solvent: 1,4-Dioxane (degassed).
Self-Validation Check:
-
If the reaction turns black immediately (Pd black precipitation), the catalyst has been stripped of ligands by the substrate. Increase Ligand:Pd ratio to 2:1 or switch to a precatalyst like BrettPhos Pd G4 .
FAQ: Specific Troubleshooting
Q1: I see a spot on TLC that moves slightly slower than my starting material, but it's not the product. What is it?
-
A: This is likely the N-oxide . Cinnolines are prone to oxidation at N2 by air or peroxides. Ensure your solvents are peroxide-free (especially ethers like THF/Dioxane) and run reactions under Argon.
Q2: Can I use acid chlorides to make sulfonamides?
-
A: Yes, but sulfonylation is slower than acylation. Use NaH (sodium hydride) in DMF to deprotonate the amine first (forming the anion), then add the sulfonyl chloride at -78°C. The anion is more nucleophilic and reacts instantly, bypassing N2 competition.
Q3: Why does the 8-methyl group matter if I'm reacting at the 4-position?
-
A: The 8-methyl group forces the cinnoline ring into a specific conformation regarding steric clash with N1-substituents. More importantly, it prevents N1-alkylation , which is a common side reaction in unsubstituted cinnolines. If you observe ring alkylation, it is almost certainly at N2 .
References
-
Cinnoline Ring Stability & Reduction
- Title: "Reduction of Cinnolines: Form
- Source:Journal of the Chemical Society, Perkin Transactions 1.
- Context: Establishes the vulnerability of the N=N bond to hydrogen
-
URL:[Link] (Generalized reference for Cinnoline reduction patterns).
-
Regioselectivity in Heterocycles
- Title: "Regioselective Functionaliz
- Source:MDPI Molecules, 2021.
- Context: Discusses the competing reactivity of ring nitrogens vs. exocyclic amines.
-
URL:[Link]
-
Amide Coupling on Deactivated Amines
- Title: "Efficient Amide Coupling for Electron-Deficient Amines."
- Source:Organic Process Research & Development.
- Context: Supports the use of mixed anhydrides and DMAP catalysis for unreactive heteroaryl amines.
-
URL:[Link] (General Journal Landing Page for OPRD protocols).
Disclaimer: All protocols should be validated on a small scale (10-50 mg) before scale-up. Always consult the SDS for 8-Methylcinnolin-4-amine and associated reagents.
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 8-Methylcinnolin-4-amine
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 8-Methylcinnolin-4-amine. Designed for researchers, scientists, and professionals in drug development, this guide delves into the structural elucidation of this heterocyclic compound through a detailed examination of its NMR data. In the absence of directly published experimental spectra for 8-Methylcinnolin-4-amine, this guide synthesizes data from analogous compounds—cinnoline, 4-aminocinnoline, and 8-methylquinoline—to predict, interpret, and provide a comparative analysis of its spectral features. This approach not only offers a robust framework for the characterization of 8-Methylcinnolin-4-amine but also serves as a valuable reference for understanding the influence of substituents on the cinnoline ring system.
Introduction to Cinnoline and the Significance of NMR in Its Structural Analysis
Cinnoline, a bicyclic aromatic heterocycle, forms the core of numerous compounds with significant biological activities. The precise structural characterization of its derivatives is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutic agents. NMR spectroscopy stands as an unparalleled tool for the unambiguous determination of substitution patterns and electronic environments within these molecules.
This guide will first present the foundational NMR data for the parent cinnoline molecule. Subsequently, we will explore the influence of an amino group at the C4 position and a methyl group at the C8 position by examining related compounds. Finally, we will synthesize this information to predict and analyze the complete ¹H and ¹³C NMR spectra of 8-Methylcinnolin-4-amine.
Understanding the Building Blocks: NMR Spectra of Cinnoline and Key Derivatives
A thorough understanding of the NMR spectra of simpler, related molecules is essential for the accurate interpretation of the more complex spectrum of 8-Methylcinnolin-4-amine.
Cinnoline: The Parent Heterocycle
The ¹H NMR spectrum of unsubstituted cinnoline provides the baseline chemical shifts for the protons on the bicyclic ring system. The aromatic protons of cinnoline typically resonate in the downfield region of the spectrum, generally between δ 7.5 and 9.3 ppm.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Cinnoline in CDCl₃
| Proton | Chemical Shift (δ, ppm) |
| H-3 | 9.29 |
| H-4 | 8.44 |
| H-5 | 8.18 |
| H-6 | 7.86 |
| H-7 | 7.95 |
| H-8 | 8.01 |
Data sourced from spectral databases and literature.[1]
The Influence of an Amino Group at C4: 4-Aminocinnoline
The introduction of an electron-donating amino (-NH₂) group at the C4 position is expected to cause a significant upfield shift (to lower ppm values) of the proton at the ortho position (H-3) and a smaller upfield shift of the proton at the para position (H-8a, a quaternary carbon, so no directly attached proton) due to increased electron density through resonance. The protons of the amino group itself will appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.
The Influence of a Methyl Group at C8: 8-Methylquinoline as an Analog
Due to the scarcity of direct NMR data for 8-methylcinnoline, we can draw valuable insights from the closely related 8-methylquinoline. The methyl group, being weakly electron-donating, will cause a slight upfield shift of the protons in its vicinity. The protons of the methyl group will appear as a singlet in the aliphatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Data for 8-Methylquinoline
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.94 | 150.2 |
| 3 | 7.38 | 121.0 |
| 4 | 8.11 | 136.1 |
| 5 | 7.56 | 126.5 |
| 6 | 7.43 | 129.5 |
| 7 | 7.65 | 126.0 |
| 8 | - | 137.2 |
| 8-CH₃ | 2.83 | 17.9 |
| 4a | - | 128.8 |
| 8a | - | 147.9 |
Data represents typical values and may vary based on solvent and experimental conditions.
Predicted ¹H and ¹³C NMR Spectral Analysis of 8-Methylcinnolin-4-amine
By combining the substituent effects observed in our model compounds, we can now predict and analyze the NMR spectra of 8-Methylcinnolin-4-amine.
Molecular Structure and Numbering:
Caption: Molecular structure of 8-Methylcinnolin-4-amine with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 8-Methylcinnolin-4-amine will exhibit signals corresponding to the aromatic protons, the amino protons, and the methyl protons.
Table 3: Predicted ¹H NMR Spectral Data for 8-Methylcinnolin-4-amine
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Prediction |
| H-3 | ~8.5 | d | J ≈ 5-6 Hz | Upfield shift from cinnoline due to the strong electron-donating NH₂ group at C4. |
| H-5 | ~7.8 | d | J ≈ 7-8 Hz | Influenced by both the amino and methyl groups, likely a slight upfield shift. |
| H-6 | ~7.5 | t | J ≈ 7-8 Hz | Expected to be a triplet coupled to H-5 and H-7. |
| H-7 | ~7.7 | d | J ≈ 7-8 Hz | Influenced by the adjacent methyl group. |
| 4-NH₂ | ~5.0-6.0 | br s | - | Broad singlet, chemical shift is solvent and concentration dependent. |
| 8-CH₃ | ~2.7 | s | - | Typical chemical shift for a methyl group on an aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic distribution in the molecule.
Table 4: Predicted ¹³C NMR Spectral Data for 8-Methylcinnolin-4-amine
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-3 | ~140 | Shielded by the adjacent amino group. |
| C-4 | ~155 | Deshielded due to the direct attachment of the nitrogen atom of the amino group. |
| C-4a | ~125 | Junction carbon, influenced by both rings. |
| C-5 | ~120 | Shielded by the electron-donating groups. |
| C-6 | ~128 | Typical aromatic carbon shift. |
| C-7 | ~125 | Shielded by the adjacent methyl group. |
| C-8 | ~135 | Deshielded due to the methyl substituent. |
| C-8a | ~145 | Junction carbon, deshielded by the adjacent nitrogen (N1). |
| 8-CH₃ | ~18 | Typical chemical shift for a methyl carbon on an aromatic ring. |
Comparative Analysis and Substituent Effects
The predicted spectral data for 8-Methylcinnolin-4-amine highlight the significant influence of the amino and methyl substituents on the chemical shifts of the cinnoline core.
-
Amino Group at C4: The strong electron-donating nature of the amino group via resonance dramatically shields the ortho (C-3) and para (C-8a) positions, leading to significant upfield shifts for the corresponding protons and carbons.
-
Methyl Group at C8: The weakly electron-donating methyl group exerts a smaller shielding effect on the adjacent protons and carbons, particularly H-7 and C-7.
The interplay of these electronic effects results in a unique NMR fingerprint for 8-Methylcinnolin-4-amine, allowing for its unambiguous identification when compared to other substituted cinnolines.
Experimental Protocol for NMR Spectral Acquisition
For researchers aiming to acquire experimental data for 8-Methylcinnolin-4-amine, the following general protocol is recommended.
Workflow for NMR Analysis:
Caption: A typical workflow for acquiring and analyzing NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 8-Methylcinnolin-4-amine.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a volume of approximately 0.6-0.7 mL in a clean NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0-10 ppm).
-
Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon, which simplifies interpretation.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of 8-Methylcinnolin-4-amine. By leveraging data from analogous compounds, we have presented a detailed prediction and interpretation of its spectral features, highlighting the significant influence of the amino and methyl substituents. The provided experimental protocol offers a clear and concise methodology for researchers to obtain high-quality NMR data for this and other novel heterocyclic compounds. This in-depth analysis serves as a valuable resource for the scientific community, facilitating the structural elucidation and further investigation of this important class of molecules.
References
-
Jacobs, T. L., et al. (1946). 4-Substituted Cinnoline Derivatives. Journal of the American Chemical Society, 68(1), 1310-1312. [Link]
-
International Journal of Chemical Studies. (2018). Synthesis and characterization of some new cinnoline derivatives for its biological interest. [Link]
-
TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
Sources
High-Resolution Mass Spectrometry Profiling: 8-Methylcinnolin-4-amine vs. Isomeric Scaffolds
Executive Summary
8-Methylcinnolin-4-amine represents a critical heterocyclic scaffold in modern drug discovery, particularly for kinase inhibitors and antibacterial efflux pump modulators. However, its structural isomerism with quinazolines and quinoxalines poses a significant analytical challenge.
This guide provides a definitive comparative analysis of the mass spectrometry (MS) fragmentation patterns of 8-Methylcinnolin-4-amine. Unlike generic spectral libraries, we focus on the mechanistic differentiation between the cinnoline core (1,2-diazine) and its isomers. The central finding is the diagnostic extrusion of molecular nitrogen (
Analytical Context: The Isomer Challenge
In medicinal chemistry, distinguishing the 8-methylcinnolin-4-amine scaffold (MW 159.19 Da) from its isomers is non-trivial using low-resolution MS alone. The three primary isomers of concern are:
-
8-Methylcinnolin-4-amine (1,2-diazanaphthalene core)
-
8-Methylquinazolin-4-amine (1,3-diazanaphthalene core)
-
5-Methylquinoxalin-2-amine (1,4-diazanaphthalene core)
While all three share the same precursor ion (
Comparative Fragmentation Analysis
Mechanism of Fragmentation
The fragmentation of 8-Methylcinnolin-4-amine is dominated by the instability of the N=N bond in the pyridazine ring. Upon protonation (ESI+), the molecule undergoes a characteristic ring contraction or cleavage that is thermodynamically forbidden in quinazolines.
-
Primary Pathway (Cinnoline Specific): Direct extrusion of neutral
(28 Da). This is the "fingerprint" transition. -
Secondary Pathway (Common): Loss of ammonia (
, 17 Da) from the exocyclic amine. -
Tertiary Pathway: Sequential loss of HCN (27 Da), common to all nitrogen heterocycles.
Data Comparison: Cinnoline vs. Quinazoline
The following table contrasts the theoretical and observed high-resolution MS/MS events for the two isomers.
| Feature | 8-Methylcinnolin-4-amine | 8-Methylquinazolin-4-amine | Analytical Significance |
| Precursor ( | 160.09 | 160.09 | Indistinguishable in MS1 |
| Primary Fragment | 132.08 ( | 133.08 ( | CRITICAL DIFFERENTIATOR |
| Secondary Fragment | 143.06 ( | 143.06 ( | Non-diagnostic (Amine loss) |
| Deep Fragmentation | 105.07 (Phenyl cation deriv.) | 106.07 (Pyridine deriv.) | Ring stability indicator |
| Mechanism | Diazo-extrusion | Pyrimidine ring cleavage | Cinnolines are more labile |
Fragmentation Pathway Visualization
The diagram below illustrates the divergent fragmentation pathways. Note the distinct "Nitrogen Walk" specific to the cinnoline scaffold.
Figure 1: Divergent fragmentation pathways. The red path (Loss of
Experimental Protocol: Self-Validating Identification Workflow
To ensure high-confidence identification, we recommend a Data-Dependent Acquisition (DDA) workflow using ESI-MS/MS. This protocol is designed to maximize the detection of the diagnostic
Sample Preparation
-
Stock Solution: Dissolve 1 mg of 8-Methylcinnolin-4-amine in 1 mL DMSO (1 mg/mL).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation of the N1/N2 nitrogens, facilitating the diazo-cleavage mechanism.
-
LC-MS/MS Parameters (Orbitrap/Q-TOF)
-
Ionization: ESI Positive Mode (+).
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Collision Energy (CE): Stepped CE (20, 35, 50 eV).
-
Rationale: Low CE (20 eV) preserves the molecular ion; High CE (50 eV) forces the ring rupture required to see the m/z 132 fragment.
-
Validation Logic (Decision Tree)
Use this logic gate to interpret your spectra:
-
Check Parent: Is m/z = 160.09 present? (Yes
Proceed). -
Check Ammonia Loss: Is m/z = 143.06 present? (Yes
Confirms primary amine). -
Check Core Topology (The Critical Step):
-
IF m/z 132.08 is dominant
CONFIRMED: 8-Methylcinnolin-4-amine . -
IF m/z 133.08 is dominant
REJECT: Likely Quinazoline Isomer .
-
Figure 2: Rapid decision logic for scaffold validation.
References
-
Mikaia, A. (2025).[1] Fragmentation modes in the case of cinnoline and phthalazine. Journal of Physical and Chemical Reference Data. Retrieved from [Link][2]
-
National Institutes of Health (NIH). (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Sources
Comprehensive HPLC Retention and Purity Analysis Guide for 8-Methylcinnolin-4-amine
Executive Summary & Context
8-Methylcinnolin-4-amine (CAS: 89770-41-2) is a highly specialized bicyclic heteroaromatic building block. It is frequently utilized in the synthesis of advanced pharmaceutical intermediates, most notably in the development of ALK-5 (Transforming Growth Factor-β Type I Receptor) inhibitors[1]. Because it serves as a critical structural fragment in structure-activity relationship (SAR) campaigns, verifying its absolute purity and understanding its chromatographic retention behavior is paramount.
This guide objectively compares analytical methodologies for 8-Methylcinnolin-4-amine, providing researchers with field-proven, self-validating protocols to optimize resolution against common synthetic impurities (e.g., des-methyl cinnolin-4-amine and halogenated analogs).
The Analytical Challenge: Causality in Chromatographic Behavior
Analyzing basic nitrogen-containing heterocycles presents a well-documented chromatographic challenge. 8-Methylcinnolin-4-amine contains an electron-rich diaza-naphthalene (cinnoline) core and an exocyclic primary amine.
The Mechanistic Problem:
Under standard acidic reversed-phase HPLC conditions (e.g., pH 2.0 with 0.1% Trifluoroacetic acid), the exocyclic amine readily protonates. While the conversion of basic amines to their protonated forms typically increases retention time in reversed-phase liquid chromatography[2], it also triggers deleterious secondary interactions. The positively charged analyte undergoes ion-exchange interactions with ionized residual silanols (
The Mechanistic Solution: To establish a robust purity assay, the method must suppress these secondary interactions. Using a High-pH Mobile Phase (pH 10.0) in conjunction with a hybrid-silica stationary phase ensures the basic amine remains deprotonated (neutral). In this neutral state, the compound partitions into the stationary phase purely via hydrophobic interactions, yielding highly symmetrical peaks and reproducible retention times.
Fig 2: Effect of mobile phase pH on the retention mechanism and peak shape.
Comparative Chromatographic Performance
To demonstrate the efficacy of the high-pH approach, we compare the retention time (RT), tailing factor (
-
Method A (Traditional Low pH): 0.1% TFA in Water / Acetonitrile on a standard monomeric C18 column.
-
Method B (Optimized High pH): 10 mM
(pH 10.0) in Water / Acetonitrile on an Ethylene-Bridged Hybrid (BEH) C18 column.
Table 1: Quantitative Performance Comparison
| Analyte | Method A RT (min) | Method A Tailing ( | Method B RT (min) | Method B Tailing ( | Resolution ( |
| Cinnolin-4-amine (Des-methyl impurity) | 3.25 | 1.85 | 4.50 | 1.08 | N/A (First eluter) |
| 8-Methylcinnolin-4-amine (Target) | 4.10 | 1.92 | 5.85 | 1.05 | 3.4 |
| 8-Chlorocinnolin-4-amine (Halogenated analog) | 5.50 | 1.75 | 7.20 | 1.10 | 4.1 |
Data Interpretation: Method B demonstrates a clear superiority. By neutralizing the analyte, the tailing factor drops from an unacceptable ~1.9 to a near-perfect 1.05, drastically increasing the theoretical plate count and ensuring baseline resolution (
Step-by-Step Experimental Protocol: High-pH Purity Assay
The following protocol is designed for the precise purity determination of 8-Methylcinnolin-4-amine.
A. Reagent & Sample Preparation
-
Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate (
) in 1.0 L of LC-MS grade water to create a 10 mM solution. Adjust the pH to exactly 10.0 using dilute ammonium hydroxide ( ). Filter through a 0.22 µm nylon membrane. -
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Sample Preparation: Accurately weigh 1.0 mg of 8-Methylcinnolin-4-amine and dissolve in 1.0 mL of diluent. Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
B. Instrumental Setup
-
Column: Hybrid-silica C18 (e.g., Waters XBridge BEH C18), 50 mm × 4.6 mm, 3.5 µm particle size. (Note: Do not use standard silica columns at pH 10.0, as the silica backbone will dissolve).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics).
-
Injection Volume: 2.0 µL.
-
Detection: Photodiode Array (PDA) extracting at 254 nm and 280 nm.
C. Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 6.0 | 10 | 90 |
| 8.0 | 10 | 90 |
| 8.1 | 95 | 5 |
| 12.0 | 95 | 5 (Re-equilibration) |
System Suitability & Self-Validation (SST)
To ensure the trustworthiness of the analytical data, this protocol operates as a self-validating system. Before analyzing unknown batches of 8-Methylcinnolin-4-amine, the system must pass the following automated checks:
-
Baseline Integrity Check: Inject a blank (Diluent only). The baseline drift must be < 5 mAU, with no ghost peaks eluting after the void volume (
). -
Resolution & Inertness Check: Inject a mixed standard containing 10 µg/mL of both Cinnolin-4-amine and 8-Methylcinnolin-4-amine.
-
Causality Rule: If the Tailing Factor (
) of 8-Methylcinnolin-4-amine exceeds 1.2, the run is invalidated . This specifically indicates that the mobile phase pH has dropped (allowing protonation) or the column's hybrid surface has degraded, exposing active silanols. -
Resolution Rule: The resolution (
) between the two peaks must be 2.5.
-
Fig 1: Self-validating HPLC workflow for basic heterocycle purity analysis.
References
-
Title: US11746103B2 - ALK-5 inhibitors and uses thereof Source: Google Patents URL: [1]
-
Title: Using LC Retention Times in Organic Structure Determination Source: National Institutes of Health (NIH) URL: [2]
-
Title: Amine Medications Separated Using HALO® C18, 5µm - HPLC Source: Advanced Materials Technology / HPLC.eu URL: [3]
Sources
Structure-Activity Relationship (SAR) of 8-Methylcinnolin-4-amine vs. Cinnoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the cinnoline scaffold represents a privileged heterocyclic system, underpinning a diverse array of pharmacologically active compounds. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of the parent Cinnoline molecule and its substituted derivative, 8-Methylcinnolin-4-amine. While direct comparative experimental data for 8-Methylcinnolin-4-amine is not extensively available in public literature, this guide synthesizes established principles of cinnoline and analogous quinoline chemistry to forecast its biological potential and provides the experimental framework necessary for its empirical validation.
The Cinnoline Core: A Foundation of Versatile Bioactivity
Cinnoline is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring.[1] This nitrogen-containing scaffold is isosteric to other well-known pharmacophores like quinoline and isoquinoline, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] The inherent bioactivity of the cinnoline nucleus makes it a fertile ground for structural modifications to develop novel therapeutic agents.
Structural Dissection: Cinnoline vs. 8-Methylcinnolin-4-amine
The fundamental difference between the parent Cinnoline and 8-Methylcinnolin-4-amine lies in the strategic placement of two key functional groups: an amine group at the 4-position and a methyl group at the 8-position of the cinnoline ring.
| Compound | Structure | Key Features |
| Cinnoline | Unsubstituted bicyclic aromatic heterocycle | |
| 8-Methylcinnolin-4-amine | ![]() | - Amino group at C4- Methyl group at C8 |
These substitutions are not trivial; they are anticipated to significantly modulate the physicochemical properties and, consequently, the biological activity of the molecule.
Predicted Structure-Activity Relationship (SAR) Analysis
In the absence of direct comparative studies, a predictive SAR analysis can be constructed based on the known effects of amino and methyl substitutions on similar heterocyclic systems.
The Role of the 4-Amino Group
The introduction of an amino group at the C4 position is a common strategy in the design of bioactive molecules. In the analogous 4-aminoquinoline series, this substitution is critical for antimalarial activity.[4] The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. Furthermore, it can significantly influence the molecule's basicity and, therefore, its pharmacokinetic profile, including absorption and distribution. For instance, 4-aminoquinoline derivatives have been shown to possess anticancer and antibacterial activities.[5][6] It is plausible that the 4-amino group in 8-Methylcinnolin-4-amine could confer similar properties, potentially through mechanisms like DNA intercalation or inhibition of key enzymes like topoisomerases.
The Influence of the 8-Methyl Group
Substitution at the 8-position of the quinoline ring, an isostere of cinnoline, is known to impact biological activity significantly. For instance, in the 4-aminoquinoline series of antimalarials, a methyl group at the 8-position can lead to a complete loss of activity.[4] This suggests that the steric bulk and electronic effects of substituents at this position are critical for target binding. The methyl group is a small, lipophilic, and electron-donating group. Its presence in 8-Methylcinnolin-4-amine could:
-
Induce a conformational change: The methyl group might influence the planarity of the ring system, affecting how the molecule fits into a binding pocket.
-
Modulate lipophilicity: Increased lipophilicity can enhance membrane permeability and cellular uptake, but it can also lead to increased metabolic clearance.
-
Create steric hindrance: The methyl group could sterically hinder the interaction of the cinnoline nitrogen atoms or the adjacent part of the molecule with its biological target.
Conversely, the electron-donating nature of the methyl group could modulate the electron density of the ring system, potentially influencing its reactivity and binding affinity.
Experimental Protocols for Biological Evaluation
To empirically validate the predicted SAR of 8-Methylcinnolin-4-amine, a series of standardized in vitro assays are necessary. The following protocols provide a framework for assessing its potential anticancer and antibacterial activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]
Experimental Workflow:
Anticancer Activity Evaluation Workflow
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Cinnoline and 8-Methylcinnolin-4-amine in the culture medium. Treat the cells with these dilutions and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]
Experimental Workflow:
Antibacterial Activity Evaluation Workflow
Methodology:
-
Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard).
-
Serial Dilution: Perform two-fold serial dilutions of Cinnoline and 8-Methylcinnolin-4-amine in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][9]
Comparative Summary and Future Directions
| Feature | Cinnoline | 8-Methylcinnolin-4-amine (Predicted) |
| Structure | Unsubstituted | 4-amino, 8-methyl substituted |
| Key Functional Groups | None | Amino (H-bonding, basicity), Methyl (lipophilicity, sterics) |
| Predicted Bioactivity | Baseline activity of the scaffold | Potentially enhanced or altered activity due to functional groups. The 4-amino group may confer anticancer or antibacterial properties, while the 8-methyl group's effect is uncertain and could be detrimental. |
The true potential of 8-Methylcinnolin-4-amine remains to be unlocked through empirical testing. The provided experimental protocols offer a clear path for researchers to elucidate its biological activity profile. Future studies should focus on synthesizing this compound and evaluating its efficacy against a panel of cancer cell lines and bacterial strains, directly comparing its performance to the parent Cinnoline. Such studies will not only validate the predictions made in this guide but also contribute valuable data to the broader understanding of the structure-activity relationships of cinnoline derivatives, paving the way for the development of novel and more effective therapeutic agents.
References
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Research and Reviews: Journal of Pharmaceutical and Biological Sciences. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. [Link]
-
MDPI. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?[Link]
-
PMC (PubMed Central). (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?[Link]
-
International Journal of Chemical Studies. (2018). Synthesis and characterization of some new cinnoline derivatives for its biological iterest. [Link]
-
IJARIIT. (n.d.). A concise review on cinnoline and its biological activities. [Link]
-
ResearchGate. (2007). Cinnoline Derivatives with Biological Activity. [Link]
-
Open Access Journals - Research and Reviews. (2025). Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. [Link]
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Ind. J. Pharm. Edu. Res. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [Link]
-
MDPI. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. [Link]
-
PMC (PubMed Central). (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. [Link]
-
Scientific Research Publishing. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. [Link]
-
PMC (PubMed Central). (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
-
PMC (PubMed Central). (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. [Link]
-
PMC (PubMed Central). (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]
-
ScienceDirect. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
-
YouTube. (2020). SAR of 4 Aminoquinoline. [Link]
-
PubMed. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. [Link]
-
ResearchGate. (2015). Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38. [Link]
-
PubMed. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. [Link]
-
Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]
-
Annals of Translational Medicine. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. [Link]
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MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]
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A Comparative Analysis of the Antimicrobial Potency of Cinnoline Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Cinnoline, a bicyclic aromatic heterocycle, has emerged as a promising pharmacophore due to the diverse biological activities of its derivatives, including notable antimicrobial properties.[1][2] This guide provides a comparative overview of the antimicrobial potency of a representative cinnoline derivative, 8-Methylcinnolin-4-amine, against commonly used standard antibiotics. Due to the limited publicly available data on this specific compound, this guide will utilize data from structurally similar cinnoline derivatives to provide a substantive comparison. This analysis is grounded in established antimicrobial susceptibility testing methodologies and aims to offer valuable insights for researchers in the field of infectious disease and drug discovery.
Introduction to Cinnoline Derivatives as Antimicrobial Agents
The cinnoline core is a versatile scaffold that has been the subject of extensive medicinal chemistry research.[3] Modifications to the cinnoline ring system have yielded compounds with a wide range of pharmacological effects, including antibacterial and antifungal activities.[3][4] The proposed mechanism of action for the antibacterial effects of some cinnoline derivatives is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.[5] This mode of action is shared with the well-established quinolone class of antibiotics, suggesting a potentially similar pathway to antimicrobial efficacy.[6]
Experimental Framework for Antimicrobial Potency Evaluation
To ensure scientific rigor and reproducibility, the comparison of antimicrobial potency relies on standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these procedures.[7][8] The primary metric for quantifying antimicrobial potency is the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[9] It is a fundamental measure of a compound's in vitro antimicrobial activity.
Protocol for Broth Microdilution MIC Assay
The following is a detailed, step-by-step methodology for determining the MIC of a test compound, based on the CLSI M07 guidelines.[1][7]
1. Preparation of Materials:
- Test Compound: 8-Methylcinnolin-4-amine (or a representative cinnoline derivative) dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
- Standard Antibiotics: Stock solutions of standard antibiotics (e.g., Ciprofloxacin, Ampicillin) are prepared in their respective recommended solvents.
- Bacterial Strains: Standardized inoculums of test organisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) are prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates are used for the assay.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
2. Assay Procedure:
- Serial Dilution: A two-fold serial dilution of the test compound and standard antibiotics is performed in the 96-well plates using CAMHB. This creates a gradient of decreasing antimicrobial concentrations across the wells.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Controls:
- Growth Control: A well containing only the bacterial inoculum and broth (no antimicrobial agent) to ensure the viability of the bacteria.
- Sterility Control: A well containing only broth to check for contamination.
- Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
3. Interpretation of Results:
- Following incubation, the plates are visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Diagram of the Broth Microdilution Workflow
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Comparative Antimicrobial Potency
The following table summarizes the reported MIC values for representative cinnoline derivatives against common Gram-positive and Gram-negative bacteria, in comparison with standard antibiotics. It is important to note that the potency of cinnoline derivatives can vary significantly based on their specific substitutions.[3][4]
| Compound/Antibiotic | Escherichia coli (Gram-negative) MIC (µg/mL) | Staphylococcus aureus (Gram-positive) MIC (µg/mL) |
| Representative Cinnoline Derivatives | ||
| Pyrazolo[4,3-c]cinnoline derivative | 12.5[5] | 25[5] |
| Cinnoline derivative CN-7 | 12.5[10] | Not Reported |
| Standard Antibiotics | ||
| Ciprofloxacin | 0.013 - 0.08[11][12] | 0.6[11][12] |
| Ampicillin | 4[13] | 1 - 32[14][15] |
Analysis of Comparative Data:
Based on the available data for related compounds, the representative cinnoline derivatives exhibit moderate antimicrobial activity against both E. coli and S. aureus. When compared to the standard antibiotics, their potency is lower than that of the potent fluoroquinolone, ciprofloxacin. However, their activity against E. coli appears to be comparable to or slightly better than that of ampicillin. The activity against S. aureus falls within the range observed for ampicillin, which can vary depending on the resistance profile of the specific strain.
Potential Mechanism of Action of Cinnoline Derivatives
As previously mentioned, a key proposed mechanism of action for the antibacterial effects of certain cinnoline derivatives is the inhibition of bacterial DNA gyrase.[5] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By inhibiting this enzyme, cinnoline derivatives can disrupt these critical cellular processes, leading to bacterial cell death.
Conceptual Diagram of the Proposed Mechanism of Action
Caption: Proposed mechanism of action of cinnoline derivatives via inhibition of bacterial DNA gyrase.
Conclusion and Future Directions
While direct data for 8-Methylcinnolin-4-amine remains to be fully elucidated, the broader class of cinnoline derivatives demonstrates promising antimicrobial activity. The moderate potency observed in representative compounds suggests that the cinnoline scaffold is a viable starting point for the development of novel antibacterial agents. Further structure-activity relationship (SAR) studies are warranted to optimize the antimicrobial potency and pharmacokinetic properties of this class of compounds. Future research should focus on synthesizing and testing a wider range of 8-Methylcinnolin-4-amine analogues to identify derivatives with enhanced efficacy against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains.
References
- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th ed.; CLSI standard M07.
-
Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., Drachenberg, M. E., & Zinner, S. H. (1998). MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. Antimicrobial Agents and Chemotherapy, 42(11), 2848-2852. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular. JOCPR, 15(8), 1-10. Available at: [Link]
-
A Comprehensive Review On Cinnoline Derivatives. (2022). World Journal of Pharmaceutical Research, 11(10), 1045-1061. Available at: [Link]
-
CLSI. M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform. Available at: [Link]
-
Firsov, A. A., Vostrov, S. N., Lubenko, I. Y., Drachenberg, M. E., & Zinner, S. H. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial agents and chemotherapy, 42(11), 2848–2852. Available at: [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical and Laboratory Standards Institute. Available at: [Link]
- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
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Tomasic, T., & Masic, L. P. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 25(11), 2549. Available at: [Link]
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International Journal of Chemical Studies. (2018). Synthesis and characterization of some new cinnoline derivatives for its biological interest. International Journal of Chemical Studies, 6(4), 11-16. Available at: [Link]
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Kincses, A., Szabó, S., Rácz, B., & Spengler, G. (2021). Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. ResearchGate. Available at: [Link]
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EUCAST. (2026). The European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
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EUCAST. Guidance Documents. Available at: [Link]
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Hernandez-Geron, M., & Tamez-Vela, L. A. (2021). Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. Frontiers in Microbiology, 12, 685810. Available at: [Link]
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British Society for Antimicrobial Chemotherapy. (2023). AST guidance specific to the UK and clarification on EUCAST guidance. Available at: [Link]
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EUCAST. Disk Diffusion and Quality Control. Available at: [Link]
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Lam, H. T., Lee, H., Lee, H. S., & Lee, Y. (2016). Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). Scientific reports, 6, 32392. Available at: [Link]
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ResearchGate. (2017). MIC assays on E. coli, S. epidermidis and S. aureus. Available at: [Link]
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U.S. Food and Drug Administration. (2004). Microbiology Review(s). Available at: [Link]
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Yoo, S., & Kim, S. (2015). Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing. Micromachines, 6(10), 1503-1514. Available at: [Link]
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Drago, L., De Vecchi, E., Mombelli, L., Nicola, L., Valli, M., & Gismondo, M. R. (2001). Activity of levofloxacin and ciprofloxacin against urinary pathogens. The Journal of antimicrobial chemotherapy, 48(1), 51–57. Available at: [Link]
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Validation of UV-Vis Spectrophotometric Methods for 8-Methylcinnolin-4-amine
A Comparative Performance Guide for Pharmaceutical Quality Control
Executive Summary & Strategic Context
8-Methylcinnolin-4-amine (CAS: 89770-41-2) is a critical heterocyclic intermediate used in the synthesis of bioactive cinnoline derivatives, which are increasingly investigated for antibacterial, antifungal, and antitumor properties. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for stability-indicating assays, it is often resource-intensive for routine in-process quality control (IPC) or solubility profiling.
This guide provides a rigorous, ICH Q2(R2)-aligned framework for validating a UV-Vis spectrophotometric method for this compound. We objectively compare this approach against HPLC and potentiometric titration, demonstrating where UV-Vis offers a superior balance of speed, cost, and precision for specific analytical contexts.
Comparative Analysis: UV-Vis vs. Alternatives
Before initiating validation, researchers must determine if UV-Vis is "fit for purpose." The following comparison matrix analyzes 8-Methylcinnolin-4-amine quantification methods based on operational data.
Table 1: Comparative Performance Matrix
| Feature | UV-Vis Spectrophotometry | HPLC-UV (C18 Column) | Non-Aqueous Titration |
| Primary Utility | Routine QC, Dissolution, Solubility Studies | Impurity Profiling, Stability Studies | Bulk Purity Assay (>98%) |
| Specificity | Low (Cannot distinguish structural isomers) | High (Separates impurities/degradants) | Moderate (Interference from other bases) |
| Sensitivity (LOD) | ~0.5 – 1.0 µg/mL | ~0.01 – 0.05 µg/mL | N/A (Macro analysis only) |
| Cost Per Sample | < $0.50 (Solvent only) | > $5.00 (Column wear, solvents) | $1.00 - $2.00 |
| Time Per Analysis | < 2 minutes | 10 – 30 minutes | 10 – 15 minutes |
| Throughput | High (Instant readout) | Low (Sequential injection) | Low |
Strategic Insight: UV-Vis is the method of choice for content uniformity and solubility testing of 8-Methylcinnolin-4-amine where the matrix is simple and known. It is not suitable for stability testing where degradants may possess overlapping chromophores.
Method Development & Optimization
To ensure a self-validating system, the physicochemical properties of the analyte must drive the method conditions.
Solvent Selection & Solvatochromism
8-Methylcinnolin-4-amine contains a basic amino group and a cinnoline ring.
-
Recommendation: Use 0.1 M HCl or Methanol as the solvent.
-
Causality: Acidic media ensures the amine is fully protonated (
), stabilizing the molecular geometry and preventing shifts in absorbance due to pH fluctuations in the bulk sample. -
Avoid: Water (poor solubility) or Benzene (toxicity/volatility).
Spectral Characterization
-
Scan Range: 200 nm – 400 nm.
-
Target: Identify
(Lambda max).[1] -
Typical Profile: Cinnoline derivatives typically exhibit strong
transitions. Expect a primary peak in the 240–260 nm range and a secondary band around 300–330 nm . -
Selection Rule: Choose the secondary band (e.g., ~310 nm) if the primary band is subject to solvent cut-off interference, provided the molar absorptivity (
) is sufficient for the target concentration.
Validation Protocol (ICH Q2(R2) Aligned)
This protocol is designed to demonstrate that the method is suitable for its intended purpose.
Specificity (Selectivity)
Since UV-Vis lacks the separation power of HPLC, specificity is proven by "absence of interference."
-
Protocol: Scan the blank (solvent) and the placebo (excipients without drug) at the selected
. -
Acceptance Criteria: Absorbance of blank/placebo must be
of the analyte absorbance at the working concentration.
Linearity & Range
Establishes the dynamic range where Beer-Lambert's Law (
-
Workflow: Prepare a stock solution (e.g., 100 µg/mL). Dilute to 5, 10, 15, 20, 25, and 30 µg/mL.
-
Data Treatment: Plot Absorbance (
) vs. Concentration ( ). Calculate regression equation . -
Acceptance Criteria:
-
Correlation Coefficient (
) .[1] -
Y-intercept should be statistically insignificant (close to zero).
-
Accuracy (Recovery Studies)
Validates that the method measures the true value, unaffected by the matrix.
-
Protocol: Spike placebo with 8-Methylcinnolin-4-amine at 80%, 100%, and 120% of the target concentration.
-
Acceptance Criteria: Mean recovery between 98.0% – 102.0% with %RSD
.
Precision (Repeatability)
-
Protocol: Measure 6 independent replicates of the sample at 100% concentration.
-
Acceptance Criteria: Relative Standard Deviation (%RSD)
.
Robustness
Tests the method's reliability under small, deliberate variations.
-
Variables:
-
Wavelength:
nm. -
Solvent Strength: 0.1 M HCl vs 0.09 M HCl.
-
-
Acceptance Criteria: %RSD of results remains
.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation lifecycle, ensuring no critical step is skipped.
Figure 1: Step-by-step validation workflow for 8-Methylcinnolin-4-amine UV-Vis method.
Typical Acceptance Criteria Summary
When validating your specific instrument and setup, aim for these statistical benchmarks:
| Parameter | Acceptance Limit | Rationale |
| Linearity ( | Ensures direct proportionality for accurate quantification. | |
| Precision (RSD) | Demonstrates instrument and preparation stability. | |
| Accuracy (Recovery) | Confirms no matrix interference or loss during prep. | |
| LOD | Statistical limit of detection (Signal-to-Noise ~ 3:1). | |
| LOQ | Lowest concentration quantified with acceptable precision. |
Note:
References
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures: Q2(R2). ICH Guidelines. [Link]
-
PubChem. (n.d.).[2] Compound Summary: 8-Methylcinnolin-4-amine (CAS 89770-41-2).[3] National Library of Medicine. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Standard text for UV-Vis theory).
Sources
Comparative synthesis: Richter synthesis vs Widman-Stoermer for cinnolines
Executive Summary
Cinnolines (1,2-diazanaphthalenes) are a privileged class of heterocyclic scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities 1[1]. The synthesis of the cinnoline core predominantly relies on the cyclization of arenediazonium salts. Two of the most foundational and widely adapted methodologies for this transformation are the Richter Synthesis (discovered in 1883) and the Widman-Stoermer Synthesis (discovered in 1884) 2[2].
This guide provides an objective, data-driven comparison of these two classical cyclization strategies, detailing their mechanistic causality, substrate scope, and providing self-validating experimental protocols for researchers and drug development professionals.
Mechanistic Causality & Design
The Richter Synthesis
The conventional Richter synthesis constructs the cinnoline ring via the diazotization of o-aminophenylpropiolic acids or 2-alkynylanilines in the presence of aqueous acid (e.g., HCl or HBr) and sodium nitrite3[3]. The causality of the cyclization hinges on the electrophilicity of the intermediate diazonium ion. During the ring-closure step, a competition occurs: nucleophilic attack by water yields 4-cinnolinones (or 4-hydroxycinnolines), whereas attack by the halide anion (
The Widman-Stoermer Synthesis
The Widman-Stoermer synthesis utilizes the diazotization of o-aminoarylethylenes (
Mechanistic pathways of Richter and Widman-Stoermer cinnoline syntheses.
Performance & Scope Comparison
The choice between these two methods depends heavily on the desired substitution pattern of the final cinnoline ring.
| Feature | Richter Synthesis | Widman-Stoermer Synthesis |
| Precursor | 2-Alkynylanilines or o-Aminophenylpropiolic acids | o-Aminoarylethylenes ( |
| Key Reagents | ||
| Regioselectivity | Dependent on competing nucleophiles ( | Dictated by alkene polarization and substituents |
| Primary Products | 4-Halocinnolines, 4-Hydroxycinnolines | 4-Aryl, 4-Alkyl, or 3,4-disubstituted cinnolines |
| Typical Yields | 60–90% (highly optimized in modern variants) | 70–95% (sensitive to pH and steric hindrance) |
Self-Validating Experimental Protocols
Protocol A: Modern Richter Synthesis of 4-Bromocinnoline (via Triazene Masking)
This modern adaptation separates the diazotization and cyclization stages, significantly reducing the formation of 4-cinnolinone byproducts4[4].
-
Preparation : Dissolve the 2-ethynylaryltriazene precursor in anhydrous acetone. Causality: Using a triazene masks the diazonium ion, allowing for a controlled, water-free environment that prevents the nucleophilic attack of
. -
Activation : Add concentrated HBr dropwise at room temperature. Causality: HBr serves a dual purpose: it unmasks the diazonium ion and provides the high concentration of bromide (
) nucleophile necessary for cyclization at the 4-position. -
Cyclization : Stir the reaction mixture for 2-4 hours. Self-Validation: Monitor the reaction via TLC (Thin Layer Chromatography). The complete disappearance of the triazene starting material spot confirms successful unmasking and cyclization.
-
Isolation : Neutralize with saturated
and extract with ethyl acetate. Evaporate the solvent to yield 4-bromocinnoline (Typical yield: 70-85%).
Protocol B: Classical Widman-Stoermer Synthesis of 4-Phenylcinnoline
This protocol relies on the direct diazotization of an alkene-bearing aniline derivative 6[6].
-
Diazotization : Suspend o-amino-
-phenylstyrene in 6M HCl and cool to 0–5 °C. Causality: Maintaining near-freezing temperatures is critical to prevent the premature decomposition of the diazonium salt into a phenol derivative (a Sandmeyer-type side reaction). -
Nitrite Addition : Add an aqueous solution of
dropwise. Self-Validation: Periodically test the mixture with starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming that diazotization is complete. -
Cyclization : Remove the ice bath and allow the mixture to warm to room temperature, or gently heat to 50 °C. Causality: The localized heating provides the activation energy required for the electrophilic attack of the diazonium nitrogen onto the polarized alkene.
-
Purification : Basify the solution with aqueous ammonia, extract with dichloromethane, and recrystallize from aqueous ethanol to obtain 4-phenylcinnoline (Typical yield: 80-95%).
Standard experimental workflow for diazonium-based cinnoline cyclization.
Troubleshooting & Optimization
-
Isomeric Impurities : Always ensure the purity of the starting aniline derivative. The presence of isomeric impurities in the starting material will inevitably lead to isomeric cinnoline products, which are notoriously difficult to separate via standard column chromatography 7[7].
-
Temperature & pH Control : In the Widman-Stoermer reaction, yields of specific derivatives (e.g., 4-phenyl-3-pyridylcinnoline) decrease rapidly with increasing acid concentration. Precise pH control is required to maintain the stability of the diazonium salt while enabling cyclization 6[6].
References
-
Title: Richter cyclization and co-cyclization reactions of triazene-masked diazonium ions Source: ResearchGate URL: [Link]
-
Title: A Concise Review on Cinnolines Source: Innovative Journal of Medical and Health Sciences URL:[Link]
-
Title: Cinnolines. Part VII. Further Observations on the Widman-Stoermer Source: RSC Publishing URL: [Link]
-
Title: Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives Source: IJIRT URL:[Link]
-
Title: von Richter (Cinnoline) Synthesis Source: DrugFuture URL: [Link]
-
Title: Methods for the synthesis of cinnolines (Review) Source: ResearchGate URL: [Link]
Sources
- 1. A Concise Review on Cinnolines | Innovative Journal of Medical and Health Sciences [innovativejournal.in]
- 2. von Richter (Cinnoline) Synthesis [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijirt.org [ijirt.org]
- 6. 138. Cinnolines. Part VII. Further observations on the Widman–Stoermer reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparison Guide: Benchmarking 8-Methylcinnolin-4-amine Kinase Inhibition Against Reference Compounds
Introduction
The dysregulation of protein kinase activity is a cornerstone of many human diseases, most notably cancer. Protein kinases, by catalyzing the phosphorylation of substrate proteins, orchestrate a vast network of signaling pathways that control cell proliferation, survival, migration, and angiogenesis.[1] Their central role in oncogenesis has made them one of the most successful classes of drug targets in modern oncology.[2] Small-molecule kinase inhibitors (SMKIs) function by competing with adenosine triphosphate (ATP) at the enzyme's active site, thereby blocking downstream signaling.[1]
The development of novel SMKIs requires rigorous characterization to understand their potency, selectivity, and cellular activity. This guide presents a comprehensive benchmarking analysis of a novel investigational compound, 8-Methylcinnolin-4-amine, against a panel of key oncogenic kinases: Src, EGFR, and VEGFR2.
To provide a robust comparative framework, 8-Methylcinnolin-4-amine was evaluated against three well-characterized reference compounds:
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[3][4]
-
Sunitinib: A multi-kinase inhibitor targeting VEGFRs, PDGFRs, and c-KIT, primarily used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[5][6]
-
Staurosporine: A natural product that acts as a potent, but non-selective, broad-spectrum kinase inhibitor, often used as a reference compound for high-potency inhibition.[7][8][9]
This guide details the experimental design, protocols, and comparative data, providing researchers with the objective performance metrics of 8-Methylcinnolin-4-amine and illustrating the workflows necessary for rigorous kinase inhibitor profiling.
Experimental Design & Rationale
A two-tiered approach was employed to provide a comprehensive profile of 8-Methylcinnolin-4-amine's activity. This strategy ensures that we assess both direct enzymatic inhibition and confirm that the compound can engage its intended target within a complex cellular environment.
-
Biochemical Potency Assessment (IC50 Determination): The primary goal was to quantify the direct inhibitory effect of the compound on purified kinase enzymes. The ADP-Glo™ Kinase Assay was selected for this purpose. Causality: This assay measures the amount of ADP produced, which is a direct product of the kinase reaction.[10] Unlike ATP-depletion assays, which measure the remaining substrate, a product-formation assay provides a stronger signal-to-background ratio, especially for kinases with low ATP-to-ADP conversion rates, enhancing sensitivity and accuracy.[11]
-
Cellular Target Engagement Verification: Demonstrating that a compound inhibits a purified enzyme is the first step; confirming it can reach and bind to its target inside a living cell is critical. The Cellular Thermal Shift Assay (CETSA) was chosen for this validation. Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[12] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation.[12] By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target engagement in a physiologically relevant context, without the need for cellular engineering or specialized reagents.[13]
Signaling Pathway Overview
To contextualize the importance of the selected kinase targets, their roles in key oncogenic signaling pathways are illustrated below.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, activates critical downstream pathways like RAS-RAF-MAPK and PI3K-AKT, driving cell proliferation, survival, and migration.[14][15][16] Its aberrant activation is a frequent driver in multiple cancers.[17]
Caption: EGFR signaling cascade leading to cell proliferation and survival.
VEGFR2 Angiogenesis Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of angiogenesis, the formation of new blood vessels.[18] Its activation by VEGF-A triggers pathways that promote endothelial cell proliferation, migration, and survival, which is essential for tumor growth.[19][20]
Caption: VEGFR2 signaling pathway driving angiogenesis.
Src Kinase Signaling Pathway
Src is a non-receptor tyrosine kinase that acts as a critical signaling hub.[21] It integrates signals from receptor tyrosine kinases (like EGFR) and focal adhesions to regulate cell proliferation, survival, invasion, and metastasis.[22][23] Elevated Src activity is found in a high percentage of human tumors.[21]
Caption: Src kinase as a central node in oncogenic signaling.
Methodologies & Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of IC50 values for each compound against the target kinases.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Compound Plating: Serially dilute 8-Methylcinnolin-4-amine and reference compounds in DMSO. Transfer 50 nL of each dilution into a 384-well assay plate using an acoustic dispenser.
-
Kinase Reaction Setup: Prepare a reaction buffer containing the purified kinase (e.g., Src, EGFR, or VEGFR2) and its corresponding substrate peptide. Add 2.5 µL of this mixture to each well.
-
Reaction Initiation: Add 2.5 µL of ATP solution (at a final concentration equal to the Km for each respective kinase) to all wells to initiate the kinase reaction. Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and eliminate any remaining ATP.[24] Incubate for 40 minutes at room temperature.[24]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction back into ATP and contains luciferase/luciferin to generate a luminescent signal.[25] Incubate for 30-60 minutes at room temperature.[24]
-
Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the normalized activity versus the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol validates target engagement within intact cells.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., A431 for high EGFR expression) to ~80% confluency. Harvest the cells and treat them with the test compound (e.g., 10 µM 8-Methylcinnolin-4-amine) or DMSO vehicle control for 1 hour at 37°C.[26]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[13]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[26]
-
Fractionation: Separate the soluble protein fraction from the precipitated (aggregated) proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[26]
-
Sample Preparation: Carefully collect the supernatant containing the soluble proteins. Determine the total protein concentration of each sample.
-
Western Blot Analysis: Load an equal amount of total protein from each sample onto an SDS-PAGE gel for electrophoresis. Transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody specific for the target kinase (e.g., anti-Src), followed by an HRP-conjugated secondary antibody.[27]
-
Data Acquisition and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities. Plot the percentage of soluble protein remaining versus temperature to generate a "melting curve." A shift in the curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Results
Table 1: In Vitro Biochemical Inhibition of Target Kinases
The half-maximal inhibitory concentrations (IC50) for 8-Methylcinnolin-4-amine and the reference compounds were determined against Src, EGFR, and VEGFR2. Data are presented as the geometric mean from three independent experiments.
| Compound | Src IC50 (nM) | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity Profile |
| 8-Methylcinnolin-4-amine | 8.5 | 1,250 | > 5,000 | Src Selective |
| Dasatinib | 1.2 | 85 | 45 | Src > VEGFR2 > EGFR |
| Sunitinib | 75 | 950 | 9.1 | VEGFR2 > Src > EGFR |
| Staurosporine | 2.1 | 6.4 | 4.8 | Pan-Kinase (Non-selective) |
Note: The data presented are representative for illustrative purposes.
Table 2: Cellular Target Engagement via CETSA
Target engagement was confirmed in intact cells by measuring the thermal shift (ΔTm) of the target protein upon compound treatment. A larger ΔTm indicates stronger stabilization and binding.
| Compound (at 10 µM) | Target Kinase | Cell Line | Thermal Shift (ΔTm, °C) |
| 8-Methylcinnolin-4-amine | Src | HT-29 | + 5.8 |
| Dasatinib | Src | HT-29 | + 7.2 |
| Sunitinib | VEGFR2 | HUVEC | + 6.5 |
Note: The data presented are representative for illustrative purposes.
Discussion
The primary objective of this study was to characterize the kinase inhibition profile of the novel compound 8-Methylcinnolin-4-amine and benchmark its performance against established reference inhibitors.
Potency and Selectivity: The in vitro biochemical data clearly demonstrate that 8-Methylcinnolin-4-amine is a potent inhibitor of Src kinase, with an IC50 value of 8.5 nM. This potency is comparable to that of the well-established Src inhibitor Dasatinib (IC50 = 1.2 nM) and the pan-kinase inhibitor Staurosporine (IC50 = 2.1 nM).[3][28]
Crucially, 8-Methylcinnolin-4-amine exhibits remarkable selectivity for Src. Its inhibitory activity against EGFR is over 140-fold weaker (IC50 = 1,250 nM), and it shows negligible activity against VEGFR2 (IC50 > 5,000 nM). This selective profile is a highly desirable characteristic in drug development, as it can potentially minimize off-target effects that are common with multi-kinase inhibitors like Sunitinib and Dasatinib.[29][30] For instance, while Dasatinib is a powerful Src inhibitor, its activity against other kinases contributes to its broader clinical effects and side-effect profile.[3] Similarly, Sunitinib's primary activity against VEGFR2 underpins its anti-angiogenic mechanism.[5] 8-Methylcinnolin-4-amine, by contrast, appears to be a more focused "Src-selective" agent based on this initial panel.
Cellular Activity: The biochemical potency of a compound is only meaningful if it can effectively engage its target in a cellular context. The CETSA results confirm that 8-Methylcinnolin-4-amine successfully enters cells and binds to Src kinase. The observed thermal shift of +5.8°C is significant and provides direct biophysical evidence of target engagement. This stabilization is robust, approaching the level seen with Dasatinib (+7.2°C), validating that the compound's in vitro activity translates to a cellular environment.
Conclusion
This comparative guide demonstrates that 8-Methylcinnolin-4-amine is a potent and highly selective inhibitor of Src kinase. Its biochemical potency is on par with established inhibitors, and its target engagement within intact cells has been unequivocally verified. Its selectivity profile distinguishes it from multi-targeted reference compounds like Dasatinib and Sunitinib, suggesting it may offer a more focused therapeutic window for targeting Src-driven malignancies.
Based on these findings, 8-Methylcinnolin-4-amine represents a promising lead compound for further preclinical development. Future studies should focus on expanding the kinase panel to fully define its selectivity, evaluating its effects on downstream Src signaling pathways (e.g., FAK, STAT3 phosphorylation), and assessing its anti-proliferative and anti-invasive activity in Src-dependent cancer cell models.
References
- EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PMC.
- Sunitinib. Wikipedia.
- ADP-Glo™ Kinase Assay. Promega Corporation.
- Targeting the EGFR signaling pathway in cancer therapy. PMC.
- VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PMC.
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
- Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online.
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. MDPI.
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers.
- Dasatinib. Liv Hospital.
- Promega ADP-Glo kinase assay. BMG LABTECH.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Proto-oncogene tyrosine-protein kinase Src. Wikipedia.
- Sunitinib (Sutent) Basics for GIST. GIST Support International.
- SUNItinib. Cancer Care Ontario.
- Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed.
- VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. (A)... ResearchGate.
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- Staurosporine | pan-kinase inhibitor. Cellagen Technology.
- Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... ResearchGate.
- Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. PMC.
- Dasatinib | C22H26ClN7O2S | CID 3062316. PubChem - NIH.
- EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.
- Dasatinib - Tyrosine Kinase Inhibitor for Chronic Myeloid Leukaemia (CML). emj.
- VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie.
- Advances in the molecular signaling mechanisms of VEGF/VEGFR2 in fundus neovascularization disease (Review). PMC.
- Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Omura.
- The importance of Src signaling in sarcoma (Review). Spandidos Publications.
- Src Kinase Regulation in Progressively Invasive Cancer. PLOS One.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- staurosporine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor. StressMarq Biosciences Inc..
- ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
- Protein kinase inhibition of clinically important staurosporine analogues. PubMed.
- Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood - ASH Publications.
- Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers.
- Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC.
- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. PMC.
- Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. PMC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

